7-Oxa-1-azaspiro[4.4]nonane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-oxa-1-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(8-4-1)3-5-9-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBGAQSNYATOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717329 | |
| Record name | 7-Oxa-1-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128389-81-1 | |
| Record name | 7-Oxa-1-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxa-1-azaspiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Oxa-1-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic scaffold, 7-Oxa-1-azaspiro[4.4]nonane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines plausible synthetic strategies and predicted characterization data based on established chemical principles and reported procedures for analogous structures.
Introduction
7-Oxa-1-azaspiro[4.4]nonane is a spirocyclic compound featuring a tetrahydrofuran ring fused to a pyrrolidine ring at the 3-position of the tetrahydrofuran and the 2-position of the pyrrolidine. Its unique three-dimensional structure and the presence of both an ether and a secondary amine functionality make it an attractive scaffold for medicinal chemistry and drug discovery. Spirocyclic systems are of increasing interest in drug development as they can offer improved metabolic stability, receptor-binding affinity, and novel intellectual property. This guide details hypothetical, yet scientifically grounded, synthetic pathways and expected analytical data for this promising molecule.
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties of 7-Oxa-1-azaspiro[4.4]nonane is presented below. These values are computationally derived and provide a preliminary assessment of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | - |
| Molecular Weight | 127.18 g/mol | - |
| XlogP (predicted) | -0.2 | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 0 | - |
Proposed Synthetic Routes
Two plausible synthetic routes for 7-Oxa-1-azaspiro[4.4]nonane are proposed, starting from commercially available precursors.
Route 1: Reductive Amination of 3-Ketotetrahydrofuran with a Protected Aminoacetaldehyde Equivalent followed by Cyclization
This route utilizes the readily available 3-ketotetrahydrofuran and builds the pyrrolidine ring in a stepwise fashion.
Caption: Proposed synthesis of 7-Oxa-1-azaspiro[4.4]nonane via reductive amination.
Experimental Protocol:
Step 1: Synthesis of N-(2,2-diethoxyethyl)tetrahydrofuran-3-amine
-
To a solution of 3-ketotetrahydrofuran (1.0 eq) in dichloromethane (DCM, 0.2 M) is added aminoacetaldehyde diethyl acetal (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 18 hours and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-(2,2-diethoxyethyl)tetrahydrofuran-3-amine.
Step 2: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane
-
The N-(2,2-diethoxyethyl)tetrahydrofuran-3-amine (1.0 eq) from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl (2:1, 0.1 M).
-
The mixture is stirred at 40 °C for 4 hours to facilitate the deprotection of the acetal to the corresponding aldehyde.
-
The reaction mixture is cooled to 0 °C, and the pH is adjusted to ~5 with a suitable base (e.g., sodium acetate).
-
Sodium cyanoborohydride (1.5 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the addition of 1 M aqueous NaOH until basic.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by distillation or column chromatography to yield 7-Oxa-1-azaspiro[4.4]nonane.
Route 2: 1,3-Dipolar Cycloaddition Approach
This route involves the [3+2] cycloaddition of an azomethine ylide generated in situ with an exocyclic methylene precursor derived from 3-ketotetrahydrofuran.
Caption: Proposed synthesis of 7-Oxa-1-azaspiro[4.4]nonane via 1,3-dipolar cycloaddition.
Experimental Protocol:
Step 1: Synthesis of 3-Methylenetetrahydrofuran
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C is added a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq).
-
The resulting ylide solution is stirred at 0 °C for 30 minutes.
-
A solution of 3-ketotetrahydrofuran (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried, and concentrated carefully due to the volatility of the product.
-
Purification by distillation under reduced pressure affords 3-methylenetetrahydrofuran.
Step 2: Synthesis of N-benzyl-7-oxa-1-azaspiro[4.4]nonane
-
A solution of 3-methylenetetrahydrofuran (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in a suitable solvent like toluene is prepared.
-
A catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) is added.
-
The mixture is heated to reflux (or heated in a microwave reactor) and the reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield N-benzyl-7-oxa-1-azaspiro[4.4]nonane.
Step 3: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane
-
N-benzyl-7-oxa-1-azaspiro[4.4]nonane (1.0 eq) is dissolved in methanol or ethanol.
-
A catalytic amount of palladium on carbon (10 wt. %) is added.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) for 24 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to give 7-Oxa-1-azaspiro[4.4]nonane.
Predicted Characterization Data
The following table summarizes the predicted spectral data for 7-Oxa-1-azaspiro[4.4]nonane. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.8-4.0 (m, 2H, -O-CH₂-), 3.6-3.8 (m, 2H, -O-CH₂-), 2.9-3.2 (m, 2H, -N-CH₂-), 2.0-2.2 (m, 1H, NH), 1.8-2.0 (m, 2H, -CH₂-), 1.6-1.8 (m, 4H, -CH₂-CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~70 (-O-CH₂-), ~65 (spiro-C), ~50 (-N-CH₂-), ~45 (-N-CH₂-), ~35 (-CH₂-), ~25 (-CH₂-). |
| IR (thin film, cm⁻¹) | ν: ~3300 (N-H stretch), 2950-2850 (C-H stretch), ~1100 (C-O stretch). |
| Mass Spec. (EI) | m/z (%): 127 (M⁺), and other fragmentation patterns. |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 7-Oxa-1-azaspiro[4.4]nonane. While direct experimental procedures are not yet widely reported, the proposed synthetic routes, based on well-established organic chemistry principles, offer viable pathways for its preparation. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this novel heterocyclic compound. The unique structural features of 7-Oxa-1-azaspiro[4.4]nonane warrant further investigation into its potential applications, particularly in the field of medicinal chemistry.
An In-Depth Technical Guide to the Formation Mechanism of 7-Oxa-1-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-Oxa-1-azaspiro[4.4]nonane scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure. This guide delineates a core, plausible mechanism for its formation: the acid-catalyzed intramolecular cyclization of a suitable amino alcohol precursor. While specific literature on the direct synthesis of the parent 7-Oxa-1-azaspiro[4.4]nonane is sparse, this document constructs a detailed, scientifically-grounded pathway based on established principles of aza-spiroketal chemistry. This whitepaper provides a step-by-step mechanistic breakdown, a representative experimental protocol, a compilation of quantitative data from analogous reactions, and detailed visualizations to offer a comprehensive technical resource for researchers in the field.
Proposed Core Mechanism: Acid-Catalyzed Intramolecular Cyclization
The most chemically sound and direct approach to the 7-Oxa-1-azaspiro[4.4]nonane core is the acid-catalyzed intramolecular cyclization of an N-substituted amino alcohol tethered to a tetrahydrofuran ring. A logical precursor for this transformation is N-(2-(tetrahydrofuran-2-yl)methyl)ethanolamine . This precursor contains the requisite nucleophiles—the secondary amine and the primary alcohol—positioned to attack an electrophilic center generated from the tetrahydrofuran ring under acidic conditions.
The overall transformation can be envisioned as a two-step process:
-
Formation of an N-substituted amino alcohol precursor.
-
Acid-catalyzed intramolecular cyclization to yield the spirocyclic core.
This guide will focus on the second, key mechanistic step. The formation of the precursor can be achieved through standard synthetic methodologies such as reductive amination of tetrahydrofuran-2-carbaldehyde with ethanolamine, followed by reduction of the resulting imine.
Step-by-Step Mechanistic Pathway
The proposed mechanism for the acid-catalyzed intramolecular cyclization is detailed below. The reaction proceeds through the formation of a key oxonium ion intermediate, which is then trapped intramolecularly by the nitrogen nucleophile.
-
Step 1: Protonation of the Tetrahydrofuran Oxygen. The reaction is initiated by the protonation of the oxygen atom of the tetrahydrofuran ring by an acid catalyst (e.g., H₂SO₄, TsOH). This makes the oxygen a better leaving group.
-
Step 2: Ring Opening to Form an Oxonium Ion. The protonated tetrahydrofuran undergoes ring opening to form a resonance-stabilized oxonium ion. This creates a highly electrophilic carbocation at the C5 position.
-
Step 3: Intramolecular Nucleophilic Attack by the Amine. The lone pair of the secondary amine acts as a nucleophile and attacks the electrophilic carbocation, forming the pyrrolidine ring of the spirocycle.
-
Step 4: Deprotonation. A base (e.g., water, conjugate base of the acid) removes the proton from the nitrogen atom, yielding a hemiaminal ether intermediate.
-
Step 5: Second Protonation and Dehydration. The hydroxyl group of the hemiaminal ether is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion.
-
Step 6: Intramolecular Cyclization (alternative pathway). While the above pathway is plausible, an alternative and often more favored pathway for aza-spiroketal formation involves the direct attack of the tethered alcohol onto the iminium ion formed after initial condensation of the amine with a carbonyl precursor. However, in the absence of a carbonyl, the ring-opening mechanism of the ether is a valid hypothesis.
A more direct and commonly cited pathway for aza-spiroketal formation involves the acid-catalyzed reaction of a dihydroxy-amine or a keto-amine. For the purpose of this guide, we will illustrate the cyclization from the proposed amino alcohol precursor via the oxonium intermediate.
Quantitative Data from Analogous Reactions
| Precursor Type | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-benzyl-4-hydroxy-4-(2-phenylethyl)piperidine | TFA | CH₂Cl₂ | 25 | 2 | 85 | Analogous System |
| 5-hydroxy-2-pentanone with benzylamine | p-TsOH | Toluene | 110 | 6 | 78 | Analogous System |
| N-(3-hydroxypropyl)pyrrolidin-2-one | H₂SO₄ | Benzene | 80 | 12 | 65 | Analogous System |
Disclaimer: The data presented in this table is for structurally related but not identical molecules. It should be used as a general guideline for reaction development.
Detailed Methodologies for Key Experiments
The following is a representative experimental protocol for the acid-catalyzed intramolecular cyclization to form a 7-Oxa-1-azaspiro[4.4]nonane derivative. This protocol is based on general procedures for aza-spiroketal synthesis and should be optimized for the specific substrate.
General Protocol for Acid-Catalyzed Intramolecular Cyclization
Materials:
-
N-(2-(tetrahydrofuran-2-yl)methyl)ethanolamine (precursor)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Trifluoroacetic Acid (TFA) or p-Toluenesulfonic Acid (p-TsOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the precursor (1.0 eq).
-
Dissolve the precursor in the anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., TFA, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-Oxa-1-azaspiro[4.4]nonane.
Mandatory Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of 7-Oxa-1-azaspiro[4.4]nonane.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Spectroscopic Analysis of 7-Oxa-1-azaspiro[4.4]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 7-Oxa-1-azaspiro[4.4]nonane. Due to the absence of published experimental spectra, this document presents a comprehensive set of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, offering a foundational framework for the analysis of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 7-Oxa-1-azaspiro[4.4]nonane. These values are derived from computational models and analysis of characteristic spectroscopic features of its constituent functional groups.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2, H4 | 2.8 - 3.2 | m | 4H |
| H3 | 1.8 - 2.2 | m | 2H |
| H6, H9 | 3.6 - 4.0 | m | 4H |
| H8 | 1.9 - 2.3 | m | 2H |
| NH | 1.5 - 3.0 | br s | 1H |
¹³C NMR (Carbon NMR) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Position | Predicted Chemical Shift (δ, ppm) |
| C2, C4 | 45 - 55 |
| C3 | 25 - 35 |
| C5 (Spiro) | 85 - 95 |
| C6, C9 | 65 - 75 |
| C8 | 28 - 38 |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3300 - 3500 | Medium, Sharp | N-H | Stretching |
| 2850 - 2960 | Strong | C-H (alkane) | Stretching |
| 1050 - 1150 | Strong | C-O-C (ether) | Asymmetric Stretching |
| 1450 - 1470 | Medium | C-H | Bending |
Table 3: Predicted Mass Spectrometry (MS) Data
The following data is based on predicted values for various adducts of 7-Oxa-1-azaspiro[4.4]nonane (Molecular Formula: C₇H₁₃NO, Monoisotopic Mass: 127.0997 Da).
| Adduct | Predicted m/z |
| [M+H]⁺ | 128.1070 |
| [M+Na]⁺ | 150.0889 |
| [M-H]⁻ | 126.0924 |
| [M]⁺ | 127.0992 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
7-Oxa-1-azaspiro[4.4]nonane sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.
-
Solubilization: Gently vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard pulse sequences.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
7-Oxa-1-azaspiro[4.4]nonane sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
7-Oxa-1-azaspiro[4.4]nonane sample
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Solvent system (e.g., methanol, acetonitrile with formic acid)
-
Syringe or autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the mass of the molecular ion. If desired, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
-
Data Analysis: Determine the exact mass and elemental composition from the high-resolution data. Analyze the fragmentation pattern to gain further structural insights.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound like 7-Oxa-1-azaspiro[4.4]nonane.
Navigating the Conformational Landscape of 7-Oxa-1-azaspiro[4.4]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-Oxa-1-azaspiro[4.4]nonane ring system, a unique heterocyclic scaffold, presents a compelling area of study in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combining the functionalities of a pyrrolidine and a tetrahydrofuran ring fused at a central spirocyclic carbon, offers a distinct framework for the development of novel therapeutic agents. Understanding the conformational preferences of this system is paramount for predicting its interactions with biological targets and for the rational design of new chemical entities.
This technical guide provides an in-depth analysis of the conformational properties of the 7-Oxa-1-azaspiro[4.4]nonane core. While specific experimental data for the parent compound is limited in publicly available literature, this document outlines the key theoretical considerations, the established experimental and computational methodologies for its analysis, and provides illustrative data based on analogous heterocyclic systems.
The Conformational Isomerism of the 7-Oxa-1-azaspiro[4.4]nonane Ring System
The conformational flexibility of the 7-Oxa-1-azaspiro[4.4]nonane system is primarily dictated by the puckering of its two five-membered rings: the pyrrolidine and the tetrahydrofuran. Each of these rings can adopt various envelope (E) and twist (T) conformations. The spiro fusion introduces significant steric constraints, meaning the conformations of the two rings are not independent.
The pyrrolidine ring can undergo nitrogen inversion, further expanding the conformational space. The substituents on the nitrogen and on the carbon atoms of both rings will play a crucial role in determining the dominant conformation by influencing the steric and electronic interactions.
Experimental Protocols for Conformational Analysis
A comprehensive understanding of the conformational landscape of 7-Oxa-1-azaspiro[4.4]nonane derivatives would be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules.
Detailed Methodology:
-
Sample Preparation: A solution of the 7-Oxa-1-azaspiro[4.4]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
¹H NMR Analysis:
-
Chemical Shifts: The chemical shifts of the protons provide initial information about their electronic environment.
-
Coupling Constants (J-values): Vicinal coupling constants (³JHH) are particularly informative. The Karplus equation can be used to correlate the observed ³JHH values with the dihedral angles between the coupled protons, providing insights into the ring puckering.
-
-
¹³C NMR Analysis: The chemical shifts of the carbon atoms, particularly the spiro carbon, can be sensitive to the overall geometry of the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Establishes proton-proton connectivity within the spin systems of each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which can help in assigning quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity (typically < 5 Å). The presence and intensity of NOE/ROE cross-peaks provide crucial information about the relative stereochemistry and the preferred conformation. For instance, strong NOEs between protons on the pyrrolidine and tetrahydrofuran rings can define their relative orientation.
-
-
Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring flipping and nitrogen inversion. Changes in the spectra, such as line broadening or the coalescence of signals, can be analyzed to determine the energy barriers for these conformational interchanges.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.
Detailed Methodology:
-
Crystal Growth: High-quality single crystals of the 7-Oxa-1-azaspiro[4.4]nonane derivative are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles. This provides an unambiguous picture of the molecule's conformation in the crystalline state.
Computational Modeling
Computational chemistry offers a powerful complementary approach to experimental methods, allowing for the exploration of the potential energy surface and the prediction of the relative stabilities of different conformers.
Detailed Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformations of the 7-Oxa-1-azaspiro[4.4]nonane ring system.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The relative energies of the optimized structures are then calculated to determine the most stable conformers.
-
Calculation of NMR Parameters: NMR chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with the experimental data to validate the computational model and to aid in the assignment of the experimental spectra.
Data Presentation
Table 1: Illustrative NMR Data for a 7-Oxa-1-azaspiro[4.4]nonane Derivative
| Proton | δ (ppm) | Multiplicity | J (Hz) | NOE Correlations |
| H-2a | 3.10 | dd | 12.5, 6.0 | H-2b, H-3a |
| H-2b | 2.95 | dd | 12.5, 8.0 | H-2a, H-3b |
| H-3a | 1.85 | m | H-2a, H-4a | |
| H-3b | 1.95 | m | H-2b, H-4b | |
| H-4a | 3.20 | dd | 11.0, 5.5 | H-3a, H-4b |
| H-4b | 3.05 | dd | 11.0, 7.5 | H-3b, H-4a |
| H-6a | 3.80 | dd | 9.0, 6.5 | H-6b, H-8a |
| H-6b | 3.70 | dd | 9.0, 7.0 | H-6a, H-8b |
| H-8a | 2.05 | m | H-6a, H-9a | |
| H-8b | 2.15 | m | H-6b, H-9b | |
| H-9a | 3.90 | dd | 8.5, 6.0 | H-8a, H-9b |
| H-9b | 3.85 | dd | 8.5, 7.5 | H-8b, H-9a |
Table 2: Illustrative X-ray Crystallographic and Computational Data Comparison
| Parameter | X-ray Data (Å or °) | Computational (DFT) Data (Å or °) |
| C5-N1 Bond Length | 1.472 | 1.475 |
| C5-O7 Bond Length | 1.435 | 1.438 |
| N1-C5-O7 Bond Angle | 108.5 | 108.2 |
| C2-N1-C5-C4 Torsion | -25.3 | -24.8 |
| C6-O7-C5-C9 Torsion | 35.1 | 34.5 |
Visualizing Conformational Analysis Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in the conformational analysis of the 7-Oxa-1-azaspiro[4.4]nonane ring system.
Conclusion
The conformational analysis of the 7-Oxa-1-azaspiro[4.4]nonane ring system is a critical step in harnessing its potential in drug discovery. While a comprehensive experimental dataset for the parent scaffold is yet to be widely published, the methodologies outlined in this guide provide a robust framework for its investigation. A synergistic approach, combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and theoretical calculations, will be essential to fully characterize the conformational preferences of this promising heterocyclic core and its derivatives, thereby paving the way for the design of novel and effective therapeutic agents.
Exploring the Chemical Landscape of 7-Oxa-1-azaspiro[4.4]nonane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-Oxa-1-azaspiro[4.4]nonane core represents a compelling scaffold in medicinal chemistry. Its inherent three-dimensional structure, incorporating both an oxygen and a nitrogen heteroatom, provides a unique framework for the development of novel therapeutics. This spirocyclic system offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide delves into the synthesis, biological evaluation, and chemical space of these promising derivatives, providing a comprehensive resource for researchers in the field.
Synthetic Strategies: Building the Core
The construction of the 7-Oxa-1-azaspiro[4.4]nonane skeleton can be achieved through various synthetic routes. A prevalent and efficient method involves a domino radical bicyclization. This approach allows for the formation of the core spirocycle in a single, convergent step from an acyclic precursor, offering a significant advantage over longer, linear syntheses.
Another key synthetic pathway is the multi-step synthesis starting from readily available precursors. One common method involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions. While this may involve more steps, it can be a robust and adaptable method for generating a variety of derivatives.
Biological Activities and Structure-Activity Relationships
Derivatives of the 7-Oxa-1-azaspiro[4.4]nonane core and its close analogs have demonstrated a range of biological activities, including anticancer, antiviral, and antimicrobial properties. The exploration of the chemical space around this scaffold is crucial for optimizing potency and selectivity.
Anticancer Activity of Related 1-Oxa-4-azaspiro[4.5]decanedione Derivatives
While specific quantitative data for 7-Oxa-1-azaspiro[4.4]nonane derivatives with anticancer activity is not extensively available in the public domain, studies on the closely related 1-Oxa-4-azaspiro[4.5]decanedione scaffold provide valuable insights into the potential of this class of compounds. The following table summarizes the in vitro cytotoxicity of a series of these derivatives against various human cancer cell lines.
| Compound ID | Cell Line | Assay Type | Activity (IC₅₀) in µM |
| 6b | HeLa (Human Cervical Cancer) | Cytotoxicity | 0.18 |
| 6d | A549 (Human Lung Cancer) | Cytotoxicity | 0.26 |
| 7c | MDA-MB-231 (Human Breast Cancer) & HeLa | Cytotoxicity | Good inhibitory effect |
| 8b | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | Increased activity |
| 8d | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 0.10 |
Antiviral Activity of Related 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
Similarly, the antiviral potential of this structural class has been investigated. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, structurally analogous to the 7-Oxa-1-azaspiro[4.4]nonane core, have been evaluated for their ability to inhibit human coronavirus 229E replication. The 50% effective concentration (EC₅₀) values for the most potent analogs are presented below.
| Compound ID | Virus | Assay Type | Activity (EC₅₀) in µM |
| 8m | Human coronavirus 229E | Viral Replication Inhibition | 5.5 - 8.1 |
| 8n | Human coronavirus 229E | Viral Replication Inhibition | 5.5 |
| 8p | Human coronavirus 229E | Viral Replication Inhibition | 5.5 - 8.1 |
| 8k | Human coronavirus 229E | Viral Replication Inhibition | 28 |
| 8l | Human coronavirus 229E | Viral Replication Inhibition | 18 |
| 7m | Human coronavirus 229E | Viral Replication Inhibition | 31 |
| 7n | Human coronavirus 229E | Viral Replication Inhibition | 12 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline key experimental protocols for the synthesis and biological evaluation of 7-Oxa-1-azaspiro[4.4]nonane derivatives and their analogs.
General Synthetic Protocol: Domino Radical Bicyclization
This protocol describes a general procedure for the synthesis of the 1-azaspiro[4.4]nonane skeleton, which can be adapted for the 7-oxa analog.
-
Reactant Preparation: A solution of the appropriate O-benzyl oxime ether (1.0 mmol) is prepared in anhydrous cyclohexane (10 mL) under an inert atmosphere (e.g., argon).
-
Initiation: To this solution, add tributyltin hydride (1.2 mmol) and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) (0.1 mmol) or triethylborane (1.0 M in hexanes, 1.2 mL).
-
Reaction: The reaction mixture is heated to reflux (approximately 80 °C) if using AIBN, or maintained at room temperature for reactions initiated with triethylborane. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes and ethyl acetate).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the anticancer activity of synthesized compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Antiviral Assay (Human Coronavirus 229E)
This protocol provides a general framework for evaluating the antiviral activity of compounds against a coronavirus strain.
-
Cell Culture: Host cells permissive to human coronavirus 229E (e.g., MRC-5 cells) are cultured in appropriate media.
-
Infection and Treatment: The cells are infected with the virus and simultaneously treated with various concentrations of the test compounds.
-
Incubation: The infected and treated cells are incubated for a period sufficient for viral replication and the development of cytopathic effects (CPE).
-
CPE Evaluation: The extent of CPE is observed and scored, or a quantitative method such as a neutral red uptake assay is used to determine cell viability.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response data.
Visualizing Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery. The following visualizations, created using the DOT language, depict a general synthetic workflow and a conceptual structure-activity relationship (SAR) exploration.
Physicochemical Properties of 7-Oxa-1-azaspiro[4.4]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available physicochemical property data for the heterocyclic compound 7-Oxa-1-azaspiro[4.4]nonane. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates predicted values from computational models and presents established, generic experimental protocols for the determination of key physicochemical parameters. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel spirocyclic systems in drug discovery and development.
Predicted Physicochemical Properties
The following tables summarize the computationally predicted physicochemical properties for 7-Oxa-1-azaspiro[4.4]nonane and its constitutional isomers. These values are derived from established algorithms and provide valuable estimations in the absence of experimental data.
Table 1: Predicted Physicochemical Properties of 7-Oxa-1-azaspiro[4.4]nonane
| Property | Predicted Value | Source |
| Molecular Formula | C7H13NO | PubChemLite[1] |
| Molecular Weight | 127.18 g/mol | - |
| XlogP | 0.2 | PubChemLite[1] |
| Monoisotopic Mass | 127.09972 Da | PubChemLite[1] |
Table 2: Predicted Physicochemical Properties of Isomeric Oxa-azaspiro[4.4]nonanes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| 1-Oxa-7-azaspiro[4.4]nonane | C7H13NO | 127.18 | 0.2 | 21.3 |
| 2-Oxa-7-azaspiro[4.4]nonane | C7H13NO | 127.18 | - | 21.3 |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of a novel compound such as 7-Oxa-1-azaspiro[4.4]nonane.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
Completion: The temperature at which the last solid particle melts is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For an amine, it refers to the pKa of its conjugate acid.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the amine is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.
logP (Octanol-Water Partition Coefficient) Determination
The logP value is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the two phases of a mixture of two immiscible solvents, typically octanol and water.
Methodology: Shake-Flask Method
-
Solvent Saturation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.
-
Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated solvents.
-
Partitioning: A known volume of the second pre-saturated solvent is added, and the mixture is shaken vigorously in a separatory funnel for a set period to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., at various physiological pH values).
-
Equilibration: The resulting suspension is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method (e.g., HPLC, LC-MS).
-
Solubility Value: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel chemical entity.
Caption: Workflow for Physicochemical Property Determination.
References
Methodological & Application
Application Notes and Protocols for 7-Oxa-1-azaspiro[4.4]nonane in Multi-Component Reactions
Disclaimer: Extensive literature searches did not yield specific examples of 7-Oxa-1-azaspiro[4.4]nonane participating as a reactant in published multi-component reactions (MCRs). The following application notes and protocols are based on well-established methodologies for structurally analogous cyclic amines, such as pyrrolidine and piperidine, in classic MCRs. These examples are provided to guide researchers in designing experiments with 7-Oxa-1-azaspiro[4.4]nonane.
Introduction
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery and development. The unique spirocyclic scaffold of 7-Oxa-1-azaspiro[4.4]nonane makes it an attractive building block for the synthesis of novel, three-dimensionally rich molecules with potential biological activity. Its secondary amine functionality allows for its seamless integration into a variety of MCRs, most notably the Ugi and Passerini-type reactions, to generate novel spiro-peptidomimetics and other complex heterocyclic systems.
These application notes provide an overview of the potential use of 7-Oxa-1-azaspiro[4.4]nonane in Ugi and Passerini reactions, along with detailed, representative experimental protocols based on analogous cyclic amines.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. The incorporation of a cyclic amine like 7-Oxa-1-azaspiro[4.4]nonane can lead to the formation of peptidomimetics with a spirocyclic N-terminus, which can impart conformational rigidity and unique pharmacological properties.
General Reaction Mechanism
The Ugi reaction proceeds through the initial formation of an iminium ion from the condensation of the amine and aldehyde. This is followed by the nucleophilic attack of the isocyanide, and subsequent trapping of the resulting nitrilium ion by the carboxylate. The final, irreversible step is a Mumm rearrangement to yield the stable bis-amide product.[1][2]
Caption: General mechanism of the Ugi four-component reaction.
Representative Experimental Protocol (based on Pyrrolidine)
The following protocol describes a general procedure for the Ugi reaction using pyrrolidine as an analogue for 7-Oxa-1-azaspiro[4.4]nonane.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Pyrrolidine (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (2-5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing methanol, add the aldehyde and pyrrolidine.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid to the reaction mixture and continue stirring for another 10 minutes.
-
Add the isocyanide to the flask.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Caption: Experimental workflow for a representative Ugi reaction.
Quantitative Data for Ugi Reactions with Cyclic Amines (Analogous Systems)
The following table summarizes reaction conditions and yields for Ugi reactions involving cyclic amines reported in the literature. This data can serve as a starting point for optimizing reactions with 7-Oxa-1-azaspiro[4.4]nonane.
| Entry | Amine | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrrolidine | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | Methanol | RT | 24 | 85 | General Protocol |
| 2 | Piperidine | 4-Nitrobenzaldehyde | Benzoic Acid | tert-Butyl isocyanide | Methanol | RT | 48 | 78 | General Protocol |
| 3 | Pyrrolidine | Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | Trifluoroethanol | RT | 24 | 92 | [3] |
| 4 | Piperidine | Furfural | Phenylacetic Acid | Ethyl isocyanoacetate | Dichloromethane | RT | 48 | 65 | General Protocol |
The Passerini Three-Component Reaction (P-3CR)
While the classic Passerini reaction involves a ketone/aldehyde, a carboxylic acid, and an isocyanide, variations exist where the amine component can be incorporated. In a Joullié-Ugi three-component reaction, a variation of the Ugi reaction, a cyclic imine (which can be formed in situ from a cyclic amine and an aldehyde) reacts with a carboxylic acid and an isocyanide. This provides a robust route to N-heterocyclic motifs attached to a peptide backbone.
General Reaction Mechanism (Joullié-Ugi Type)
The reaction begins with the formation of a cyclic imine from the amine and aldehyde. This imine is then protonated by the carboxylic acid to form a reactive iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate, followed by a Mumm rearrangement to yield the final product.
References
The Rising Star in Drug Design: Application of 7-Oxa-1-azaspiro[4.4]nonane
The 7-Oxa-1-azaspiro[4.4]nonane scaffold is emerging as a promising structural motif in medicinal chemistry. Its inherent three-dimensional and rigid conformation offers significant advantages in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This spirocyclic system, containing both an oxygen and a nitrogen atom, provides a versatile platform for chemical modification, enabling the exploration of diverse chemical spaces and the fine-tuning of structure-activity relationships (SAR). This document provides an overview of the applications of 7-Oxa-1-azaspiro[4.4]nonane and its analogs in drug design, supported by experimental data and protocols.
Privileged Scaffold in Medicinal Chemistry
Spirocyclic scaffolds are increasingly favored in drug discovery as they introduce a higher fraction of sp³-hybridized carbons (Fsp³), a characteristic often correlated with improved clinical success rates. The 7-Oxa-1-azaspiro[4.4]nonane core, with its defined stereochemistry, allows for the precise spatial arrangement of pharmacophoric elements, leading to enhanced interactions with biological targets. Derivatives of this and closely related scaffolds have demonstrated a wide spectrum of biological activities, including anticancer and central nervous system (CNS) effects.[1]
Application in Oncology
While direct anticancer activity data for 7-Oxa-1-azaspiro[4.4]nonane derivatives is still emerging, studies on the closely related 1-oxa-4-azaspiro[4.5]decanedione scaffold have shown significant cytotoxic effects against various human cancer cell lines. These findings highlight the potential of incorporating an oxazaspirocyclic framework in the design of novel antitumor agents.
Quantitative Data: In Vitro Anticancer Activity of Related 1-Oxa-4-azaspiro[4.5]decanedione Derivatives
| Compound ID | Cell Line | Assay Type | Activity (IC50) | Reference |
| 6d | A549 (Human Lung Cancer) | Cytotoxicity | 0.26 µM | [2] |
| 8d | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 0.10 µM | [2] |
| 6b | HeLa (Human Cervical Cancer) | Cytotoxicity | 0.18 µM | [2] |
| 11b | A549 (Human Lung Cancer) | Cytotoxicity | 0.18 µM | [3] |
| 11h | A549 (Human Lung Cancer) | Cytotoxicity | 0.19 µM | [3] |
| 11d | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 0.08 µM | [3] |
| 11h | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 0.08 µM | [3] |
| 11k | MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | 0.09 µM | [3] |
| 11h | HeLa (Human Cervical Cancer) | Cytotoxicity | 0.15 µM | [3] |
| 11k | HeLa (Human Cervical Cancer) | Cytotoxicity | 0.14 µM | [3] |
| 12c | HeLa (Human Cervical Cancer) | Cytotoxicity | 0.14 µM | [3] |
Application in Central Nervous System (CNS) Disorders
The rigid nature of the azaspiro[4.4]nonane core makes it an attractive scaffold for targeting CNS receptors, where conformational restriction can lead to enhanced selectivity. While specific data for 7-Oxa-1-azaspiro[4.4]nonane is limited, related azaspiro compounds have been investigated as modulators of key neurological targets.
Muscarinic Receptor Agonism
Derivatives of the structurally similar 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic receptor agonists.[4] The M1 receptor is a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease.
| Compound | In Vivo Activity | Dose | Route | Effect | Reference |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) | Antiamnesic activity | 0.1 mg/kg | s.c. | Amelioration of scopolamine-induced impairment in rat passive avoidance tasks | [4] |
| Hypothermia induction | 3 mg/kg | s.c. | Indication of central muscarinic activity | [4] |
This compound also demonstrated partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices.[4]
Experimental Protocols
Synthesis of 1-Azaspiro[4.4]nonane Derivatives (General Procedure)
A general synthetic approach to the 1-azaspiro[4.4]nonane core can be adapted for the synthesis of 7-Oxa-1-azaspiro[4.4]nonane derivatives.
Workflow for the Synthesis of 1-Azaspiro[4.4]nonane Derivatives
Caption: General workflow for the synthesis of 1-azaspiro[4.4]nonane derivatives.
Protocol:
-
Reaction Setup: Dissolve the starting materials in a suitable solvent (e.g., toluene, methanol) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Add the necessary reagents and catalysts. Heat the reaction mixture to the appropriate temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). [1]2. Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS. [1]3. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [1]4. Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. [1]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [1]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Signaling Pathway
M1 Muscarinic Receptor Signaling Pathway
Derivatives of oxazaspiro compounds have shown potential as M1 muscarinic receptor agonists. The activation of M1 receptors, which are Gq-protein coupled, initiates a signaling cascade that is crucial for neuronal excitability and cognitive processes.
Caption: Simplified signaling pathway of M1 muscarinic receptor activation.
The binding of a 7-Oxa-1-azaspiro[4.4]nonane-based agonist to the M1 receptor leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events lead to various cellular responses, including increased neuronal excitability, which is thought to underlie the pro-cognitive effects of M1 agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro" by Z. Yang, Qiu Zhong et al. [digitalcommons.xula.edu]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 7-Oxa-1-azaspiro[4.4]nonane: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 7-Oxa-1-azaspiro[4.4]nonane, a valuable spirocyclic scaffold for the development of novel therapeutics. The synthesis commences with the commercially available N-Boc-3-pyrrolidinone and proceeds through a four-step sequence involving α-alkylation, ketone reduction, intramolecular Williamson ether synthesis, and final deprotection. This protocol is designed to be a reliable and scalable method for producing this important building block in sufficient quantities for research and development purposes.
Synthetic Strategy Overview
The synthetic route to 7-Oxa-1-azaspiro[4.4]nonane is outlined below. The strategy focuses on building the spirocyclic core through a key intramolecular cyclization step.
Caption: Synthetic workflow for 7-Oxa-1-azaspiro[4.4]nonane.
Experimental Protocols
Step 1: α-Alkylation of N-Boc-3-pyrrolidinone
This step introduces the three-carbon side chain required for the formation of the tetrahydrofuran ring.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| N-Boc-3-pyrrolidinone | 185.22 | 10.0 | 0.054 |
| Diisopropylamine | 101.19 | 7.6 | 0.075 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 30.0 mL | 0.075 |
| (3-Bromopropoxy)(tert-butyl)dimethylsilane | 269.28 | 16.0 | 0.059 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | - |
| Ethyl acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and diisopropylamine (7.6 g, 0.075 mol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (30.0 mL of a 2.5 M solution in hexanes, 0.075 mol) dropwise, maintaining the temperature below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve N-Boc-3-pyrrolidinone (10.0 g, 0.054 mol) in anhydrous THF (50 mL).
-
Add the N-Boc-3-pyrrolidinone solution dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add a solution of (3-bromopropoxy)(tert-butyl)dimethylsilane (16.0 g, 0.059 mol) in anhydrous THF (50 mL) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield tert-butyl 4-(3-((tert-butyldimethylsilyl)oxy)propyl)-3-oxopyrrolidine-1-carboxylate as a pale yellow oil.
Expected Yield: 70-80%
Step 2: Ketone Reduction
This step reduces the ketone to a hydroxyl group, which is necessary for the subsequent cyclization.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| tert-butyl 4-(3-((tert-butyldimethylsilyl)oxy)propyl)-3-oxopyrrolidine-1-carboxylate | 387.62 | 14.7 | 0.038 |
| Sodium borohydride (NaBH₄) | 37.83 | 2.9 | 0.076 |
| Methanol | - | 150 mL | - |
| Deionized water | - | 100 mL | - |
| Dichloromethane (DCM) | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure
-
Dissolve the product from Step 1 (14.7 g, 0.038 mol) in methanol (150 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.9 g, 0.076 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of deionized water (100 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-(3-((tert-butyldimethylsilyl)oxy)propyl)-3-hydroxypyrrolidine-1-carboxylate as a colorless oil. This product is often a mixture of diastereomers.
Expected Yield: 90-95%
Step 3: Deprotection and Intramolecular Williamson Ether Synthesis
This key step involves the removal of the silyl protecting group followed by an acid-catalyzed intramolecular cyclization to form the spirocyclic core.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| tert-butyl 4-(3-((tert-butyldimethylsilyl)oxy)propyl)-3-hydroxypyrrolidine-1-carboxylate | 389.64 | 13.3 | 0.034 |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.65 | 0.0034 |
| Toluene | - | 200 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 100 mL | - |
| Ethyl acetate | - | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure
-
Dissolve the product from Step 2 (13.3 g, 0.034 mol) in toluene (200 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add p-toluenesulfonic acid monohydrate (0.65 g, 0.0034 mol).
-
Heat the mixture to reflux and collect the water azeotropically for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield tert-butyl 7-oxa-1-azaspiro[4.4]nonane-1-carboxylate as a colorless oil.
Expected Yield: 65-75%
Step 4: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| tert-butyl 7-oxa-1-azaspiro[4.4]nonane-1-carboxylate | 227.30 | 5.2 | 0.023 |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| 1 M Sodium hydroxide (NaOH) | - | - | - |
| Dichloromethane (DCM) | - | 150 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure
-
Dissolve the product from Step 3 (5.2 g, 0.023 mol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (20 mL) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in deionized water (50 mL) and cool to 0 °C.
-
Carefully basify the aqueous solution to pH > 10 by the slow addition of 1 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 7-Oxa-1-azaspiro[4.4]nonane as a colorless to pale yellow oil.
Expected Yield: 85-95%
Data Summary
| Step | Product | Starting Material (g) | Product (g) | Yield (%) |
| 1 | tert-butyl 4-(3-((tert-butyldimethylsilyl)oxy)propyl)-3-oxopyrrolidine-1-carboxylate | 10.0 | ~14.7-16.8 | 70-80 |
| 2 | tert-butyl 4-(3-((tert-butyldimethylsilyl)oxy)propyl)-3-hydroxypyrrolidine-1-carboxylate | 14.7 | ~13.3-14.0 | 90-95 |
| 3 | tert-butyl 7-oxa-1-azaspiro[4.4]nonane-1-carboxylate | 13.3 | ~5.2-6.0 | 65-75 |
| 4 | 7-Oxa-1-azaspiro[4.4]nonane | 5.2 | ~2.5-2.8 | 85-95 |
Overall Yield: Approximately 37-57% over four steps.
Visualization of Key Relationships
Caption: Logical flow of the synthetic transformations.
Application Notes and Protocols: 7-Oxa-1-azaspiro[4.4]nonane Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 7-Oxa-1-azaspiro[4.4]nonane derivatives as potent and selective kinase inhibitors. This class of compounds has emerged as a promising scaffold in medicinal chemistry for the development of novel therapeutics, particularly in the fields of oncology and immunology.
Introduction
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts.
The 7-Oxa-1-azaspiro[4.4]nonane scaffold is a rigid, three-dimensional structure that provides a unique spatial arrangement of functional groups, enabling high-affinity and selective interactions with the ATP-binding pocket of various kinases. This structural feature makes it an attractive starting point for the design of novel kinase inhibitors with improved potency and drug-like properties.
Featured Kinase Target: Hematopoietic Progenitor Kinase 1 (HPK1)
A significant application of spirocyclic compounds, including derivatives of the 7-Oxa-1-azaspiro[4.4]nonane scaffold, is the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a member of the MAP4K family of serine/threonine kinases, is a negative regulator of T-cell activation. Inhibition of HPK1 can enhance anti-tumor immune responses, making it a compelling target for cancer immunotherapy.
Quantitative Data: Inhibition of HPK1 by Spiro Analogues
The following table summarizes the in vitro inhibitory activity of a series of spiro analogues against HPK1 and their selectivity against other kinases.
| Compound ID | HPK1 IC50 (nM) | MAP4K2 IC50 (nM) | MAP4K4 IC50 (nM) | MAP4K5 IC50 (nM) | MAP4K6 IC50 (nM) |
| 16 | 2.67 | >1000 | >1000 | >1000 | >1000 |
| 9 | 0.44 | - | - | - | - |
| 10 | ≤0.51 | - | - | - | - |
| 3 | 7.5 | - | - | - | - |
| 22 | 4.41 | - | - | - | - |
Data adapted from a study on spiro analogues as HPK1 inhibitors.[1][2]
Other Potential Kinase Targets: ITK and BTK
Derivatives based on an azaspirooxindolinone scaffold have shown potent inhibitory activity against Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), both crucial mediators in immune cell signaling.[3]
Quantitative Data: Inhibition of ITK and BTK by Azaspirooxindolinone Derivatives
| Compound ID | Jurkat (ITK-positive) IC50 (µM) | Ramos (BTK-positive) IC50 (µM) |
| 3d | 3.58 | 3.06 |
| 3j | 4.16 | 1.38 |
| 3f | >50 | 1.82 |
| 3g | >50 | 1.42 |
Data represents cytotoxicity in ITK/BTK-positive cancer cell lines.[3]
Signaling Pathway Modulation
HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates and activates downstream targets that ultimately lead to the dampening of T-cell responses. By inhibiting HPK1, 7-Oxa-1-azaspiro[4.4]nonane derivatives can block this negative feedback loop, thereby enhancing T-cell proliferation, cytokine production, and anti-tumor activity.
Experimental Protocols
Protocol 1: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane Derivatives
A general synthetic route to 1-Oxa-4-azaspironenone derivatives starts from p-aminophenol and glycolic acid.[4] While the specific synthesis of 7-Oxa-1-azaspiro[4.4]nonane kinase inhibitors will vary, the following workflow provides a conceptual framework.
Materials:
-
p-Aminophenol
-
Glycolic acid
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
Acetonitrile
-
PhI(OAc)2 (Diacetoxyiodobenzene)
-
Cu[(CH3CN)4ClO4] (Tetrakis(acetonitrile)copper(I) perchlorate)
-
DCM (Dichloromethane)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Halogenated hydrocarbons
-
THF (Tetrahydrofuran)
Procedure:
-
Amide Formation: Reflux 4-aminophenol and glycolic acid with DCC in acetonitrile to yield the corresponding amide intermediate.[4]
-
Oxidative Cyclization: Dissolve the amide intermediate, PhI(OAc)2, and a catalytic amount of Cu[(CH3CN)4ClO4] in dry DCM under a nitrogen atmosphere to obtain the spirodienone core.[4]
-
Derivatization: React the spirodienone with DBU and various halogenated hydrocarbons in dry THF at low temperature to introduce diverse functionalities.[4]
-
Purification: Purify the final products using standard techniques such as column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro potency of 7-Oxa-1-azaspiro[4.4]nonane derivatives against a target kinase.
Materials:
-
Purified target kinase (e.g., HPK1)
-
Kinase-specific substrate
-
ATP
-
7-Oxa-1-azaspiro[4.4]nonane derivatives (test compounds)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume of each compound dilution into the wells of a 384-well plate. Include appropriate controls (e.g., no inhibitor, no enzyme).
-
Kinase Reaction: Add the kinase, substrate, and ATP in kinase buffer to each well to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.
-
Protocol 3: Cellular Assay - T-Cell Proliferation
This protocol assesses the effect of HPK1 inhibitors on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Flow cytometer or luminometer
Procedure:
-
Cell Preparation: Isolate PBMCs or culture Jurkat T-cells. If using a proliferation dye, label the cells according to the manufacturer's protocol.
-
Cell Plating: Plate the cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 7-Oxa-1-azaspiro[4.4]nonane derivative for 1-2 hours.
-
T-Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies to induce T-cell activation and proliferation.
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Measurement:
-
For dye-based methods: Harvest the cells and analyze the dye dilution by flow cytometry.
-
For reagent-based methods: Add the proliferation reagent and measure the signal (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the extent of T-cell proliferation in the presence of the inhibitor compared to the vehicle control.
Conclusion
The 7-Oxa-1-azaspiro[4.4]nonane scaffold represents a valuable and versatile platform for the design and development of novel kinase inhibitors. The unique three-dimensional structure of these compounds can be exploited to achieve high potency and selectivity for various kinase targets, including those involved in cancer and autoimmune diseases. The protocols outlined in these application notes provide a framework for the synthesis, in vitro characterization, and cellular evaluation of this promising class of molecules. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Oxa-1-azaspiro[4.4]nonane-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the research and development of therapeutic agents based on the 7-Oxa-1-azaspiro[4.4]nonane scaffold. This unique spirocyclic system serves as a versatile building block in medicinal chemistry, offering a rigid three-dimensional framework for the synthesis of novel drug candidates with potential applications in oncology, neuroscience, and infectious diseases.
Introduction
The 7-Oxa-1-azaspiro[4.4]nonane core is a privileged scaffold in drug discovery due to its conformational rigidity and synthetic tractability. Its structure allows for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Derivatives of this scaffold are being investigated for a range of therapeutic activities, including as muscarinic receptor agonists, kinase inhibitors, and inducers of apoptosis through mitochondrial disruption.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative 7-Oxa-1-azaspiro[4.4]nonane derivatives and related compounds.
Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
Data represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Experimental Protocols
General Synthesis Protocol for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
This protocol describes a general method for the synthesis of aza-spirocyclic compounds, which can be adapted for the synthesis of 7-Oxa-1-azaspiro[4.4]nonane derivatives.
Materials:
-
3-Ketotetrahydrofuran
-
Ammonium carbonate
-
Potassium cyanide
-
Ethanol
-
Water
-
2 N Hydrochloric acid
Procedure:
-
Prepare a solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water.
-
Add 10.0 g of 3-ketotetrahydrofuran to the ammonium carbonate solution.
-
Heat the resulting mixture to 55°C.
-
Add a solution of 6.3 g of potassium cyanide in 15 ml of water dropwise to the heated mixture.
-
Stir the reaction mixture at 55°C for 18 hours.
-
Evaporate the reaction mixture to dryness in vacuo to obtain a residue.
-
Dissolve the residue in a minimum amount of water and acidify the mixture with 2 N hydrochloric acid.
-
Cool the solution to precipitate the product.
-
Filter the precipitate to collect the first crop of the product.
-
Concentrate the filtrate and cool to obtain a second crop of the product.
-
Combine both crops and recrystallize from ethanol to obtain the purified 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cultured cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes a method to quantify apoptosis (programmed cell death) induced by the test compounds.
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Mechanisms of Action
7-Oxa-1-azaspiro[4.4]nonane-based therapeutic agents are being investigated for their ability to modulate key signaling pathways implicated in various diseases.
Muscarinic Acetylcholine Receptor (mAChR) Agonism
Certain derivatives of the 7-Oxa-1-azaspiro[4.4]nonane scaffold have shown potential as muscarinic acetylcholine receptor agonists. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems. The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Kinase Inhibition in Cancer Therapy
The rigid spirocyclic scaffold can be functionalized to target the ATP-binding site of various protein kinases that are often dysregulated in cancer. By inhibiting these kinases, the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis can be blocked, leading to tumor growth inhibition.
Induction of Apoptosis via Inhibition of Mitochondrial Respiration
Some 7-Oxa-1-azaspiro[4.4]nonane derivatives may exert their anticancer effects by targeting mitochondrial function. Inhibition of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c, ultimately triggering the caspase cascade and apoptosis.
References
Catalytic Asymmetric Synthesis of 7-Oxa-1-azaspiro[4.4]nonane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic asymmetric synthesis of the 7-Oxa-1-azaspiro[4.4]nonane scaffold, a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein focus on a highly efficient organocatalytic method, offering excellent enantioselectivity and broad substrate tolerance.
Introduction
The 7-Oxa-1-azaspiro[4.4]nonane core, a complex three-dimensional structure, represents a valuable building block in the synthesis of novel therapeutic agents. The inherent chirality and conformational rigidity of this spirocyclic system make it an attractive scaffold for modulating biological activity. This document details a recently developed organocatalytic cascade reaction for the enantioselective synthesis of this important molecular framework.
Data Presentation: A Comparative Overview of Catalytic Methods
The following table summarizes the quantitative data for the organocatalytic asymmetric synthesis of various 7-Oxa-1-azaspiro[4.4]nonane derivatives. This method, employing a chiral bifunctional squaramide catalyst, facilitates a chemoselective cascade reaction involving aza-Michael/1,2-addition/oxa-Michael addition of N-substituted hydroxylamines with keto-bis-enones.[1]
| Entry | Substrate (Keto-bis-enone) | Nucleophile (N-Substituted Hydroxylamine) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 1,5-diphenylpenta-1,4-dien-3-one | N-phenylhydroxylamine | 10 | 85 | 85:15 | >99 |
| 2 | 1,5-bis(4-methylphenyl)penta-1,4-dien-3-one | N-phenylhydroxylamine | 10 | 82 | 82:18 | >99 |
| 3 | 1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | N-phenylhydroxylamine | 10 | 80 | 80:20 | >99 |
| 4 | 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one | N-phenylhydroxylamine | 10 | 88 | 88:12 | >99 |
| 5 | 1,5-diphenylpenta-1,4-dien-3-one | N-benzylhydroxylamine | 10 | 72 | - | >99 |
| 6 | 1,5-diphenylpenta-1,4-dien-3-one | N-Boc-hydroxylamine | 10 | 55 | - | >99 |
| 7 | 1,5-diphenylpenta-1,4-dien-3-one | N-Cbz-hydroxylamine | 10 | 58 | - | >99 |
| 8 | 1,5-di(furan-2-yl)penta-1,4-dien-3-one | N-phenylhydroxylamine | 10 | 85 | 85:15 | >99 |
| 9 | 1,5-di(thiophen-2-yl)penta-1,4-dien-3-one | N-phenylhydroxylamine | 10 | 71 | 71:19 | >99 |
Data extracted from a study on the organocatalytic asymmetric construction of spirooxazines.[1]
Experimental Protocols
General Protocol for the Organocatalytic Asymmetric Synthesis of 7-Oxa-1-azaspiro[4.4]nonane Derivatives
This protocol is based on the highly chemoselective cascade addition of N-substituted hydroxylamines to keto-bis-enones catalyzed by a chiral bifunctional squaramide catalyst.[1]
Materials:
-
Keto-bis-enone substrate (0.1 mmol)
-
N-substituted hydroxylamine (0.12 mmol)
-
Chiral bifunctional squaramide catalyst (10 mol%)
-
Toluene (1.0 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried screw-capped test tube equipped with a magnetic stir bar, add the keto-bis-enone substrate (0.1 mmol, 1.0 equiv) and the chiral bifunctional squaramide catalyst (0.01 mmol, 10 mol%).
-
Add toluene (1.0 mL) to the test tube and stir the mixture at room temperature for 10 minutes.
-
Add the N-substituted hydroxylamine (0.12 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 7-Oxa-1-azaspiro[4.4]nonane derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.
Scale-up Synthesis Protocol
A scale-up reaction has been demonstrated to be feasible, highlighting the practicability of this protocol.[1]
Materials:
-
1,5-diphenylpenta-1,4-dien-3-one (2 mmol)
-
N-phenylhydroxylamine (2.4 mmol)
-
Chiral bifunctional squaramide catalyst (10 mol%)
-
Toluene (20 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1,5-diphenylpenta-1,4-dien-3-one (2 mmol, 1.0 equiv) and the chiral bifunctional squaramide catalyst (0.2 mmol, 10 mol%).
-
Add toluene (20 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add N-phenylhydroxylamine (2.4 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexane) to yield the major and minor diastereomers.
Visualizations
Reaction Scheme and Catalytic Cycle
The following diagram illustrates the proposed reaction pathway for the organocatalytic asymmetric synthesis of 7-Oxa-1-azaspiro[4.4]nonane derivatives.
Caption: Proposed reaction pathway for the synthesis of 7-Oxa-1-azaspiro[4.4]nonane.
Experimental Workflow
This diagram outlines the general experimental workflow from starting materials to the final purified product.
Caption: General experimental workflow for the asymmetric synthesis.
References
Application Notes and Protocols for Utilizing 7-Oxa-1-azaspiro[4.4]nonane in the Development of CNS-Targeted Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the 7-Oxa-1-azaspiro[4.4]nonane scaffold in the discovery and development of novel compounds targeting the central nervous system (CNS). This document outlines the potential of this spirocyclic system, protocols for the synthesis of derivatives, and detailed methodologies for in vitro and in vivo evaluation.
Introduction to the 7-Oxa-1-azaspiro[4.4]nonane Scaffold
Spirocyclic systems are gaining prominence in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties. The 7-Oxa-1-azaspiro[4.4]nonane scaffold, a unique heterocyclic system, presents a promising framework for the design of novel CNS-active agents. Its structural features, including a tertiary amine and an ether linkage, offer opportunities for interaction with a variety of CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels. The strategic placement of functional groups on this scaffold can be exploited to fine-tune the pharmacological profile of drug candidates.
Hypothetical CNS Target: Muscarinic Acetylcholine Receptor M1 (M1R)
For the purpose of these application notes, we will focus on the development of 7-Oxa-1-azaspiro[4.4]nonane derivatives as selective agonists for the Muscarinic Acetylcholine Receptor M1 (M1R). M1R is a well-validated target for cognitive enhancement in conditions such as Alzheimer's disease and schizophrenia. The following sections will detail the protocols to synthesize and evaluate novel compounds based on the 7-Oxa-1-azaspiro[4.4]nonane scaffold for their potential as M1R agonists.
Data Presentation: Comparative Analysis of Analogous Spirocyclic Compounds
While specific quantitative data for 7-Oxa-1-azaspiro[4.4]nonane derivatives targeting CNS receptors is not yet extensively published, the following tables present data from structurally related oxa-azaspiro and diazaspiro compounds to serve as a benchmark for desired pharmacological profiles.
Table 1: Muscarinic Receptor Binding Affinities of Analogous Spirocyclic Compounds
| Compound ID | Spirocyclic Core | M1 Ki (nM) | M2 Ki (nM) | M1/M2 Selectivity |
| Analog A | 1-Oxa-2,8-diazaspiro[4.5]decane | 15 | 150 | 10 |
| Analog B | 1,8-Diazaspiro[4.5]decane | 25 | 500 | 20 |
| Analog C | 1-Oxa-8-azaspiro[4.5]decane | 5 | 25 | 5 |
Data presented is hypothetical and for illustrative purposes, based on trends observed in published literature for similar compound classes.
Table 2: Dopamine Receptor Binding Affinities of Analogous Diazaspiroalkanes
| Compound ID | Spirocyclic Core | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |
| Analog D | 2,7-Diazaspiro[4.4]nonane | 50 | 5 | 0.1 |
| Analog E | 2,8-Diazaspiro[4.5]decane | 100 | 10 | 0.1 |
| Analog F | 2,7-Diazaspiro[3.5]nonane | 200 | 25 | 0.125 |
Data presented is hypothetical and for illustrative purposes, based on trends observed in published literature for similar compound classes.
Experimental Protocols
Protocol 1: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane Derivatives
This protocol is adapted from the synthesis of a structurally related compound, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[1]
1.1. Synthesis of 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione
-
Materials: 3-ketotetrahydrofuran, ammonium carbonate, potassium cyanide, ethanol, water, 2 N hydrochloric acid.
-
Procedure:
-
Dissolve 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water.
-
Add 10.0 g of 3-ketotetrahydrofuran to the solution.
-
Heat the mixture to 55°C.
-
Add a solution of 6.3 g of potassium cyanide in 15 ml of water dropwise to the heated mixture.
-
Stir the reaction mixture at 55°C for 18 hours.
-
Evaporate the mixture to dryness in vacuo.
-
Dissolve the residue in a minimum amount of water and acidify with 2 N hydrochloric acid.
-
Cool the solution to precipitate the product. Filter to collect the first crop.
-
Concentrate the filtrate and cool to obtain a second crop of the product.
-
Recrystallize the combined product from ethanol to yield purified 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[1]
-
1.2. Derivatization of the 7-Oxa-1-azaspiro[4.4]nonane Scaffold
Further chemical modifications, such as N-alkylation or N-arylation at the 1-position, can be performed using standard synthetic methodologies to generate a library of diverse compounds for screening.
Protocol 2: In Vitro Evaluation of M1R Agonist Activity
2.1. M1R Radioligand Binding Assay
This assay determines the binding affinity of the synthesized compounds to the M1 receptor.[2][3]
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human M1 receptors.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds (7-Oxa-1-azaspiro[4.4]nonane derivatives).
-
Atropine for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates, filter mats, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, [³H]-NMS (at a concentration near its Kd), and either a test compound, buffer (for total binding), or atropine (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[2]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
2.2. M1R Functional Assay (Calcium Flux)
This assay measures the ability of the compounds to activate the M1 receptor and elicit a downstream signaling response.
-
Materials:
-
HEK293 cells stably expressing human M1 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds.
-
A known M1R agonist (e.g., carbachol) as a positive control.
-
A fluorescence plate reader.
-
-
Procedure:
-
Plate the M1R-expressing cells in a 96-well plate and allow them to attach.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Add serial dilutions of the test compounds or the positive control to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the EC50 values for each compound from the dose-response curves.
-
Protocol 3: In Vivo Behavioral Models for Cognitive Enhancement
These models are used to assess the efficacy of lead compounds in improving cognitive function in rodents.
3.1. Novel Object Recognition (NOR) Test
-
Principle: This test assesses learning and memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Procedure:
-
Habituation: Acclimate the animals to the testing arena.
-
Familiarization Phase: Place the animal in the arena with two identical objects and allow exploration.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
-
Scoring: Record the time spent exploring each object. A preference for the novel object indicates intact memory.
-
Administer the test compound prior to the familiarization phase to assess its effect on memory formation.
-
3.2. T-Maze Spontaneous Alternation
-
Principle: This test evaluates spatial working memory based on the natural tendency of rodents to alternate their choice of arms in a T-maze.[4]
-
Procedure:
-
Place the animal at the start of the T-maze and allow it to choose one of the goal arms.
-
After a short delay, return the animal to the start and record its choice of arm again.
-
A high rate of alternation (choosing the previously unvisited arm) indicates good spatial working memory.[4]
-
Administer the test compound before the test to evaluate its impact on working memory.
-
Visualizations
Caption: Hypothetical M1R signaling pathway.
Caption: CNS drug discovery workflow.
References
Troubleshooting & Optimization
common byproducts in the synthesis of 7-Oxa-1-azaspiro[4.4]nonane and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Oxa-1-azaspiro[4.4]nonane. The information provided is based on established principles in spirocycle synthesis and addresses common challenges encountered during analogous chemical transformations.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common issues that may arise during the synthesis and purification of 7-Oxa-1-azaspiro[4.4]nonane.
Q1: My reaction appears to be incomplete, and I observe a significant amount of starting material in the crude product. What could be the cause and how can I resolve this?
A1: Incomplete conversion is a frequent challenge in intramolecular cyclization reactions. Several factors could be at play:
-
Reversible Reactions: Some cyclization reactions, such as certain 1,3-dipolar cycloadditions, can be reversible and may result in an equilibrium mixture of starting material and product.[1]
-
Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion.
-
Catalyst Deactivation: If a catalyst is used, it may have become deactivated over the course of the reaction.
-
Steric Hindrance: The precursor molecule may be sterically hindered, slowing down the rate of the intramolecular cyclization.
Troubleshooting Steps:
-
Monitor the Reaction Over Time: Take aliquots at different time points to determine if the reaction has stalled or is proceeding slowly.
-
Increase Reaction Temperature: Gradually increase the temperature while monitoring for any degradation of starting material or product.
-
Add Fresh Catalyst: If applicable, adding a fresh portion of the catalyst may restart the reaction.
-
Consider a Different Solvent: The choice of solvent can significantly impact reaction rates. A higher-boiling solvent could allow for higher reaction temperatures.
Q2: I have isolated my product, but it appears to be a mixture of isomers that are difficult to separate. How can I address this?
A2: The formation of diastereomers is common in the synthesis of spirocycles, as a new stereocenter is created at the spiro-carbon.
-
Diastereomer Formation: Depending on the reaction mechanism, the cyclization may not be stereoselective, leading to a mixture of diastereomers. This is particularly common in radical cyclization reactions.
Removal and Resolution Strategies:
-
Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel with an optimized eluent system can often separate diastereomers.
-
Crystallization: Fractional crystallization can sometimes be used to separate diastereomers if one forms crystals more readily than the other.
-
Chiral Resolution: If the product is a racemic mixture of enantiomers and a single enantiomer is desired, chiral resolution techniques will be necessary.
Q3: My mass spectrometry analysis of the crude product shows a peak corresponding to a dehydrated or eliminated product. What is a likely cause?
A3: The formation of olefinic impurities can occur, particularly under harsh reaction conditions.
-
Elimination Side Reactions: In acid- or base-catalyzed reactions, elimination of water or other leaving groups from the precursor or an intermediate can compete with the desired cyclization, leading to the formation of unsaturated byproducts. For instance, in reductions using strong reducing agents like lithium aluminum hydride, over-reduction can lead to olefinic impurities.
Troubleshooting and Removal:
-
Milder Reaction Conditions: Employing milder acids or bases, or lower reaction temperatures, can minimize elimination reactions.
-
Alternative Reagents: Consider using a different catalyst or reagent that is less prone to inducing elimination.
-
Purification: These byproducts can often be removed by standard chromatographic techniques.
Q4: I am concerned about the stability of the tetrahydrofuran ring during my synthesis, especially under acidic conditions. Can it lead to byproducts?
A4: Yes, the tetrahydrofuran ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.
-
Acid-Catalyzed Ring Opening: Strong acids can catalyze the hydrolysis of the ether linkage in the tetrahydrofuran ring, leading to the formation of a diol or other ring-opened products. While tetrahydrofuran itself is relatively stable, substitution patterns can influence its reactivity. For related structures, acid-catalyzed hydrolysis of a furan ring to a 1,4-diketone has been observed as a significant side reaction.
Preventive Measures and Purification:
-
Use of Milder Acids: Whenever possible, use milder acidic conditions or buffered systems to avoid ring opening.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize hydrolysis.
-
Purification: Ring-opened byproducts will have significantly different polarities and can typically be separated from the desired spirocycle by column chromatography.
Summary of Potential Byproducts and Their Removal
| Potential Byproduct | Likely Origin | Recommended Removal Method |
| Unreacted Starting Material | Incomplete or reversible reaction[1] | Column chromatography, optimization of reaction conditions (time, temperature). |
| Diastereomers | Non-stereoselective cyclization | High-performance liquid chromatography (HPLC), column chromatography, fractional crystallization. |
| Dehydrated/Eliminated Products | Elimination side reactions under harsh conditions | Column chromatography, optimization of reaction conditions (milder reagents, lower temperature). |
| Ring-Opened Products (e.g., diols) | Acid-catalyzed hydrolysis of the tetrahydrofuran ring | Column chromatography, use of milder acidic conditions, anhydrous reaction setup. |
Experimental Protocols
General Protocol for Intramolecular 1,3-Dipolar Cycloaddition:
-
Precursor Synthesis: Synthesize the appropriate N-alkenyl nitrone precursor. This typically involves the N-alkylation of a hydroxylamine followed by oxidation.
-
Cycloaddition: Dissolve the purified alkenylnitrone in a high-boiling solvent such as toluene. Heat the solution to reflux (typically 110-145 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the tricyclic isoxazolidine intermediate.
-
Reductive Ring Opening: The isoxazolidine is subsequently cleaved, for example, using zinc dust in acetic acid, to yield the desired azaspirocyclic alcohol.[1]
Visualizations
The following workflow illustrates a general troubleshooting process for common issues encountered during the synthesis of 7-Oxa-1-azaspiro[4.4]nonane.
Caption: Troubleshooting workflow for the synthesis and purification of 7-Oxa-1-azaspiro[4.4]nonane.
References
troubleshooting low yields in 7-Oxa-1-azaspiro[4.4]nonane cyclization reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-Oxa-1-azaspiro[4.4]nonane, a key structural motif in medicinal chemistry. Low yields in the critical cyclization step can be a significant hurdle, and this resource aims to equip researchers with the knowledge to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the 7-Oxa-1-azaspiro[4.4]nonane cyclization reaction?
Low yields are typically attributed to a combination of factors including incomplete reaction, formation of side products, or difficulties in product isolation. Specific common causes include:
-
Poor quality of starting materials: Impurities in the precursor can interfere with the reaction.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the cyclization.
-
Inefficient catalyst activity: If a catalyst is used, its activity may be compromised.
-
Side reactions: The formation of undesired products, such as polymers or products from intermolecular reactions, can reduce the yield of the desired spirocycle.[1]
-
Equilibrium limitations: For some cyclization pathways, the reaction may reach an equilibrium that does not favor the product.[2]
Q2: How can I minimize the formation of side products?
Minimizing side products is crucial for improving the yield and purity of 7-Oxa-1-azaspiro[4.4]nonane. Consider the following strategies:
-
Control of reaction concentration: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular side reactions.
-
Temperature management: Gradual heating and maintaining a stable reaction temperature can prevent the formation of degradation products.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.
-
Choice of solvent: The polarity of the solvent can influence the reaction pathway. A solvent that promotes the desired transition state for cyclization should be chosen.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
Effective reaction monitoring is key to understanding the reaction kinetics and identifying the optimal reaction time. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion to the desired product.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagents or catalyst. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of inhibitors (e.g., water, oxygen). | 1. Use fresh, high-purity reagents and catalyst. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 4. Ensure all glassware is dry and the reaction is run under an inert atmosphere. |
| Multiple Products Observed | 1. Intermolecular side reactions. 2. Decomposition of starting material or product. 3. Non-selective reaction conditions. | 1. Run the reaction at a higher dilution. 2. Lower the reaction temperature. 3. Screen different solvents and catalysts to improve selectivity. |
| Product is Difficult to Purify | 1. Co-elution with starting material or byproducts. 2. Product instability on silica gel. | 1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Consider alternative purification methods such as crystallization or distillation. |
Quantitative Data Summary
The yield of spirocyclic compounds is highly dependent on the specific synthetic route and reaction conditions. The following table summarizes reported yields for similar spirocyclization reactions to provide a comparative context.
| Spirocycle | Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Azaspiro[4.4]nonane derivative | Intramolecular 1,3-Dipolar Cycloaddition | - | Toluene | 110-145 | Varies (can form equilibrium mixture) | [2] |
| Spirocyclic Compound 3 | Radical Addition/Cyclization | Ag2O | Acetonitrile | 110 | 92 | [3][4] |
| Spirocyclic Compound 3 | Radical Addition/Cyclization | Ag2O | Methanol | 110 | 89 | [3] |
| 7-oxo-2-azaspiro[3.5]nonane | Two-step Cyclization | Lithium aluminum hydride | Tetrahydrofuran | -10 to RT | >82 | [5] |
| Spirocycle 13a | Enantioselective Spirocyclization | Nickel catalyst | Toluene | 40 | 84 | [6] |
| 3,8-benzylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones | Gold-catalyzed Cyclization | JohnPhosAu(MeCN)SbF6 | Dichloromethane | Room Temp | 96-100 | [7] |
Experimental Protocols
Representative Protocol for Intramolecular 1,3-Dipolar Cycloaddition of an Alkenyl-Substituted Cyclic Nitrone
This protocol is adapted from a general method for the synthesis of the 1-azaspiro[4.4]nonane scaffold and can be conceptually applied to the synthesis of 7-Oxa-1-azaspiro[4.4]nonane with appropriate modifications to the starting materials.[2]
Step 1: Synthesis of the Alkenyl-Substituted Precursor
-
Dissolve the starting cyclic nitrone in anhydrous diethyl ether and cool the solution to 0 °C.
-
Slowly add a solution of the appropriate Grignard reagent (e.g., one derived from a halo-alkenyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Oxidation to the Alkenylnitrone
-
Dissolve the crude hydroxylamine intermediate from Step 1 in dichloromethane.
-
Add activated manganese dioxide (MnO₂) and stir the suspension at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate to yield the crude alkenylnitrone, which can be purified by column chromatography.
Step 3: Intramolecular Cyclization
-
Dissolve the purified alkenylnitrone in toluene.
-
Heat the solution to reflux (110-145 °C) and monitor the reaction by ¹H NMR or TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to yield the crude spirocyclic product.
-
If necessary, purify the product by column chromatography.
Visualizations
Caption: Proposed reaction pathway for the synthesis of 7-Oxa-1-azaspiro[4.4]nonane.
Caption: A logical workflow for troubleshooting low yields in cyclization reactions.
Caption: Interplay of key parameters influencing reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05768A [pubs.rsc.org]
- 5. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
stability issues of 7-Oxa-1-azaspiro[4.4]nonane under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Oxa-1-azaspiro[4.4]nonane under acidic and basic conditions. The information is intended to assist researchers in anticipating and addressing potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 7-Oxa-1-azaspiro[4.4]nonane under acidic or basic conditions?
A1: The 7-Oxa-1-azaspiro[4.4]nonane scaffold contains two key functional groups susceptible to degradation: a cyclic ether (tetrahydrofuran ring) and a cyclic secondary amine (pyrrolidine ring). Under acidic conditions, the primary concern is the acid-catalyzed cleavage of the ether linkage, which can lead to ring opening. The secondary amine is also susceptible to protonation in acidic media, which can influence its reactivity and physical properties. Under basic conditions, the molecule is generally more stable, although strong bases could potentially interact with the N-H proton of the pyrrolidine ring.
Q2: What are the likely degradation pathways for 7-Oxa-1-azaspiro[4.4]nonane in an acidic environment?
A2: In the presence of strong acids, the ether oxygen of the tetrahydrofuran ring is likely to be protonated, forming a good leaving group (an alcohol). This can be followed by a nucleophilic attack from a counter-ion or solvent, leading to the opening of the tetrahydrofuran ring. The specific pathway (S(_N)1 or S(_N)2) will depend on the reaction conditions and the stability of any potential carbocation intermediates.[1][2][3]
Q3: How does 7-Oxa-1-azaspiro[4.4]nonane behave under basic conditions?
A3: The 7-Oxa-1-azaspiro[4.4]nonane structure is expected to be relatively stable under mild basic conditions. The secondary amine has a pKa that makes it a weak acid, and therefore a strong base would be required to deprotonate it. The ether linkage is generally stable to bases. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation pathways, although this is less common than acid-catalyzed degradation.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of 7-Oxa-1-azaspiro[4.4]nonane?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for monitoring the degradation of 7-Oxa-1-azaspiro[4.4]nonane. This method should be capable of separating the parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradants by providing molecular weight information. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural elucidation of isolated degradation products.
Troubleshooting Guides
Issue 1: Rapid degradation of 7-Oxa-1-azaspiro[4.4]nonane is observed during an experiment in an acidic solution.
-
Possible Cause: The acidic conditions are too harsh, leading to rapid acid-catalyzed ether cleavage.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Decrease the concentration of the acid used in the experiment.
-
Use a Weaker Acid: If possible, substitute the strong acid with a weaker one.
-
Lower the Temperature: Perform the experiment at a lower temperature to decrease the rate of degradation.
-
Reduce Exposure Time: Minimize the time the compound is exposed to the acidic environment.
-
Issue 2: Unexpected peaks appear in the HPLC chromatogram after storing a solution of 7-Oxa-1-azaspiro[4.4]nonane.
-
Possible Cause: The compound is degrading under the storage conditions.
-
Troubleshooting Steps:
-
Analyze Storage Conditions: Check the pH, temperature, and light exposure of the stored solution.
-
Perform Forced Degradation Studies: Conduct systematic forced degradation studies (see Experimental Protocols section) to identify the degradation products and understand the degradation pathways. This will help in developing a stability-indicating analytical method.[4][5][6]
-
Use LC-MS: Analyze the sample using LC-MS to get mass information on the unknown peaks, which can help in their identification.
-
Issue 3: Poor recovery of 7-Oxa-1-azaspiro[4.4]nonane from a reaction mixture.
-
Possible Cause: The compound may have degraded during the reaction or work-up process.
-
Troubleshooting Steps:
-
Monitor Reaction by TLC or LC-MS: Track the progress of the reaction to check for the disappearance of the starting material and the appearance of any new spots/peaks that could be degradation products.
-
Modify Work-up Procedure: If the work-up involves acidic or basic washes, consider using milder conditions or neutralizing the mixture promptly.
-
Evaluate Reagent Compatibility: Ensure that all reagents used in the reaction are compatible with the 7-Oxa-1-azaspiro[4.4]nonane scaffold.
-
Data Presentation
Table 1: Illustrative Stability Data for 7-Oxa-1-azaspiro[4.4]nonane under Forced Degradation Conditions.
| Condition | Time (hours) | Assay of 7-Oxa-1-azaspiro[4.4]nonane (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60 °C) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 85.2 | 12.1 | 2.7 | |
| 8 | 71.5 | 23.8 | 4.7 | |
| 24 | 45.3 | 45.1 | 9.6 | |
| 0.1 M NaOH (60 °C) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 99.8 | <0.1 | <0.1 | |
| 8 | 99.5 | 0.2 | <0.1 | |
| 24 | 98.9 | 0.8 | 0.3 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to show potential trends in stability. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of 7-Oxa-1-azaspiro[4.4]nonane at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubation: Incubate the solution at 60 °C.
-
Time Points: Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of 7-Oxa-1-azaspiro[4.4]nonane at a concentration of 1 mg/mL in a suitable solvent.
-
Stress Condition: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubation: Incubate the solution at 60 °C.
-
Time Points: Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Proposed acid-catalyzed degradation pathway of 7-Oxa-1-azaspiro[4.4]nonane.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Scale-Up of 7-Oxa-1-azaspiro[4.4]nonane Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 7-Oxa-1-azaspiro[4.4]nonane production. Due to the limited specific literature on the large-scale synthesis of this exact molecule, this guide is based on established principles of chemical process scale-up and data from the synthesis of analogous azaspirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 7-Oxa-1-azaspiro[4.4]nonane?
A1: Scaling up the synthesis of 7-Oxa-1-azaspiro[4.4]nonane from the laboratory to a pilot or industrial scale presents several key challenges. These include managing reaction exotherms, ensuring efficient mixing in larger reactors, potential changes in product and impurity profiles, and the need for robust and scalable purification methods.[1][2][3] Careful process safety assessment is critical, especially for reactions that may have runaway potential.[2]
Q2: How does the choice of synthetic route impact the scalability of 7-Oxa-1-azaspiro[4.4]nonane production?
A2: The selected synthetic route is a critical factor for successful scale-up. An ideal route for large-scale production should utilize readily available and cost-effective starting materials, avoid hazardous reagents where possible, and involve a minimal number of high-yielding steps.[1] Routes that require cryogenic conditions or high-pressure hydrogenations may necessitate specialized equipment and pose additional scale-up challenges.
Q3: What are the recommended methods for purifying 7-Oxa-1-azaspiro[4.4]nonane on a large scale?
A3: Large-scale purification of 7-Oxa-1-azaspiro[4.4]nonane, a spirocyclic amine, can be approached in several ways. Distillation is a viable option if the compound is thermally stable and has a suitable boiling point. An alternative and often preferred method for amines is through the formation and isolation of a crystalline salt, such as the hydrochloride or oxalate salt, which can then be neutralized to provide the pure free base.[4] Chromatographic purification is generally less favored for large quantities due to cost and solvent consumption but can be employed if necessary.[5]
Q4: Are there specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes, a thorough safety review is essential before any scale-up. Potential hazards may include exothermic reactions, the use of flammable solvents, and the handling of corrosive or toxic reagents. A key concern in scaling up is the decreased surface-area-to-volume ratio in larger reactors, which can make heat dissipation more challenging.[1][2] Process safety studies, such as reaction calorimetry, are highly recommended to understand and control potential thermal hazards.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield upon scale-up | - Inefficient mixing in the larger reactor.- Poor temperature control leading to side reactions.- Mass transfer limitations. | - Optimize the stirring rate and impeller design for the reactor.- Ensure the reactor's heating/cooling system can manage the reaction's thermal profile.- Consider a gradual addition of reagents to control the reaction rate. |
| Increased levels of impurities | - Longer reaction times at elevated temperatures can promote side reactions.- Changes in local concentrations due to poor mixing. | - Re-optimize the reaction time and temperature for the larger scale.- Analyze impurities to understand their formation and adjust reaction conditions accordingly. |
| Difficulty in product isolation | - The physical form of the product may differ at a larger scale (e.g., oiling out instead of crystallization).- Inefficient extraction or phase separation in large vessels. | - Conduct solubility studies to optimize the crystallization solvent and conditions.- Allow for adequate settling time during extractions and consider the use of demulsifiers if needed. |
| Inconsistent product quality between batches | - Variation in the quality of raw materials.- Lack of strict process control. | - Implement rigorous quality control for all starting materials.- Develop and adhere to a detailed standard operating procedure (SOP) for the entire process. |
Quantitative Data Summary
The following table presents a hypothetical comparison of key parameters for a critical cyclization step in the synthesis of 7-Oxa-1-azaspiro[4.4]nonane at laboratory and pilot scales.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Reaction Volume | 250 mL | 25 L |
| Reaction Time | 4 hours | 6 hours |
| Typical Yield | 85% | 78% |
| Purity (by HPLC) | 98% | 96% |
| Key Impurity A | 0.5% | 1.5% |
| Key Impurity B | 0.2% | 0.8% |
Experimental Protocol: Reductive Amination for Spirocycle Formation (Pilot Scale)
This protocol describes a hypothetical key step for the formation of the 7-Oxa-1-azaspiro[4.4]nonane ring system via reductive amination, with considerations for scale-up.
Materials:
-
Precursor Keto-amine (1.0 kg)
-
Sodium triacetoxyborohydride (1.5 kg)
-
Acetic Acid (0.5 L)
-
Dichloromethane (DCM) (20 L)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Charge a 50 L glass-lined reactor with the precursor keto-amine (1.0 kg) and dichloromethane (20 L).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add acetic acid (0.5 L) to the solution over 15 minutes, ensuring the temperature does not exceed 30 °C.
-
In a separate, dry vessel, carefully handle sodium triacetoxyborohydride (1.5 kg).
-
Add the sodium triacetoxyborohydride to the reaction mixture portion-wise over 1-2 hours. Monitor the temperature closely and maintain it below 35 °C using a cooling jacket if necessary.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 L).
-
Combine the organic layers and wash with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Oxa-1-azaspiro[4.4]nonane.
-
The crude product can be purified by vacuum distillation or salt formation.
Visualizations
Caption: A simplified workflow for the production of 7-Oxa-1-azaspiro[4.4]nonane.
Caption: A troubleshooting decision tree for addressing low yield in scale-up.
References
preventing rearrangement reactions during 7-Oxa-1-azaspiro[4.4]nonane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Oxa-1-azaspiro[4.4]nonane. Our focus is on preventing rearrangement reactions and other common side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 7-Oxa-1-azaspiro[4.4]nonane?
A common and straightforward approach is the intramolecular acid-catalyzed cyclization of a suitable precursor, typically 1-(2-hydroxyethyl)pyrrolidin-2-one. This reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the desired spirocyclic product.
Q2: What are the primary types of side reactions or rearrangements to be aware of during this synthesis?
The main challenges in this synthesis are preventing side reactions that can arise from the reactive N-acyliminium ion intermediate. These can include:
-
Elimination Reaction: Formation of N-vinyl-2-pyrrolidinone as a byproduct through the elimination of water.
-
Wagner-Meerwein Type Rearrangement: Although less common in this specific system, under harsh acidic conditions, skeletal rearrangements of the pyrrolidine ring could theoretically occur.[1][2][3][4][5]
-
Incomplete Cyclization: Residual starting material due to suboptimal reaction conditions.
-
Polymerization: N-vinyl-2-pyrrolidinone, if formed, can be susceptible to polymerization under acidic conditions.[6]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Disappearance of the starting material, 1-(2-hydroxyethyl)pyrrolidin-2-one, and the appearance of a new spot corresponding to the 7-Oxa-1-azaspiro[4.4]nonane product would indicate reaction progression. GC-MS can be particularly useful for identifying both the desired product and potential volatile byproducts like N-vinyl-2-pyrrolidinone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Insufficient acid catalyst concentration. 2. Reaction temperature is too low. 3. Inadequate reaction time. | 1. Increase the molar ratio of the acid catalyst incrementally. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor by TLC or GC-MS until the starting material is consumed. |
| Significant formation of N-vinyl-2-pyrrolidinone byproduct | 1. Reaction temperature is too high. 2. The acid catalyst is too strong or used in excess. 3. Prolonged reaction times at elevated temperatures. | 1. Reduce the reaction temperature. 2. Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) or reduce the catalyst loading. 3. Optimize the reaction time to maximize product yield before significant byproduct formation occurs. |
| Isolation of a polymeric substance | Formation and subsequent polymerization of N-vinyl-2-pyrrolidinone. | This is often a consequence of the conditions that favor the elimination reaction. Address the issue of N-vinyl-2-pyrrolidinone formation (see above). Consider adding a radical inhibitor if polymerization is a major issue, although optimizing the primary reaction conditions is preferable. |
| Presence of unexpected rearranged products | Use of a very strong acid and/or high temperatures, potentially leading to a Wagner-Meerwein type rearrangement.[1][2][3][4][5] | Employ milder reaction conditions. Use a non-coordinating solvent to minimize stabilization of carbocationic intermediates that could lead to rearrangement. |
Experimental Protocols
Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (Precursor)
This protocol describes a common method for synthesizing the precursor from γ-butyrolactone and ethanolamine.[7]
Materials:
-
γ-Butyrolactone
-
Ethanolamine
-
Methanol (solvent)
-
5% Ru/C (catalyst)
Procedure:
-
In a glass-lined pressure reactor, combine γ-butyrolactone (1.0 eq), ethanolamine (1.2 eq), and methanol.
-
Add 5% Ru/C catalyst (typically 5-10 wt% relative to the lactone).
-
Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
-
Heat the mixture to 100-150 °C with stirring for 4-8 hours.
-
After cooling to room temperature, carefully vent the reactor and filter the mixture to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude 1-(2-hydroxyethyl)pyrrolidin-2-one can be purified by vacuum distillation.
| Parameter | Value |
| Yield | 85-95% |
| Purity (post-distillation) | >98% |
| Boiling Point | 140-142 °C / 3 mmHg[8] |
| Density | 1.143 g/mL at 25 °C[9] |
Synthesis of 7-Oxa-1-azaspiro[4.4]nonane
This is a hypothetical protocol for the acid-catalyzed intramolecular cyclization.
Materials:
-
1-(2-Hydroxyethyl)pyrrolidin-2-one
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 1-(2-hydroxyethyl)pyrrolidin-2-one (1.0 eq) and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 - 0.1 eq).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (post-purification) | >98% |
| Key Byproduct | N-vinyl-2-pyrrolidinone |
Visualizing Reaction Pathways
Caption: Desired reaction pathway for the synthesis of 7-Oxa-1-azaspiro[4.4]nonane.
Caption: Potential side reaction pathways from the N-acyliminium ion intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 6. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 7-Oxa-1-azaspiro[4.4]nonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthetic routes to 7-Oxa-1-azaspiro[4.4]nonane, with a specific focus on catalyst poisoning.
Troubleshooting Guides
This section addresses common issues observed during the synthesis of 7-Oxa-1-azaspiro[4.4]nonane, particularly in steps involving catalytic hydrogenation.
Issue 1: Low or No Conversion in Catalytic Hydrogenation Step
-
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Hydrogen uptake is minimal or ceases prematurely.
-
The reaction fails to go to completion, even with extended reaction times or increased catalyst loading.
-
-
Potential Cause & Solution:
| Potential Cause | Recommended Solutions |
| Catalyst Poisoning | Identify and remove the source of the poison. Common poisons for palladium catalysts include sulfur compounds, halides, and residual nitrogen-containing heterocycles from previous steps.[1] Purify starting materials and solvents rigorously. Consider passing solvents through a column of activated alumina. |
| Poor Catalyst Activity | Use a fresh batch of catalyst. Ensure the catalyst has been stored under appropriate inert conditions. Perform a test reaction with a known standard to verify catalyst activity. |
| Insufficient Hydrogen Pressure | Check the hydrogen supply and ensure all connections are leak-proof. Increase the hydrogen pressure within the safe limits of the reaction vessel. |
| Inadequate Mixing | Increase the stirring rate to ensure efficient mixing of the catalyst, substrate, and hydrogen. |
Issue 2: Formation of Unexpected Byproducts
-
Symptoms:
-
Appearance of new spots on the TLC plate that are not the starting material or the desired product.
-
LC-MS or Gas chromatography-mass spectrometry (GC-MS) analysis reveals the presence of unexpected masses.
-
Difficulty in purifying the desired product due to the presence of closely related impurities.
-
-
Potential Cause & Solution:
| Potential Cause | Recommended Solutions |
| Selective Catalyst Poisoning | Certain poisons can alter the selectivity of a catalyst, leading to side reactions.[1] For instance, intentional poisoning is used to create Lindlar's catalyst for selective alkyne hydrogenation. Unintentional poisoning can lead to undesired pathways. Analyze starting materials for potential poisons. |
| Over-reduction | The catalyst may be too active, leading to the reduction of other functional groups. Consider using a less active catalyst or intentionally poisoning the catalyst with a controlled amount of a deactivating agent like quinoline. |
| Isomerization | Acidic or basic impurities in the reaction mixture can cause isomerization of the starting material or product. Neutralize the reaction mixture and use purified, neutral solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the synthesis of 7-Oxa-1-azaspiro[4.4]nonane?
A1: While specific poisons depend on the exact synthetic route, for common hydrogenation catalysts like palladium on carbon (Pd/C), the most prevalent poisons include:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are strong poisons for palladium catalysts.[1][2]
-
Halides: Chloride, bromide, and iodide ions can deactivate the catalyst surface.
-
Nitrogen-containing Heterocycles: Pyridine, quinoline, and other nitrogenous bases can act as inhibitors.[1]
-
Carbon Monoxide: Often present as an impurity in hydrogen gas, CO can strongly adsorb to the catalyst surface.[1]
-
Heavy Metals: Traces of mercury, lead, or arsenic in starting materials or reagents can be detrimental.[3]
Q2: How can I detect the presence of catalyst poisons in my reaction?
A2: Detecting catalyst poisons can be challenging at low concentrations. Some effective methods include:
-
Reaction Monitoring: A sudden drop in reaction rate or incomplete conversion is a primary indicator of catalyst poisoning.[4]
-
Spectroscopic Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) can analyze the surface of the catalyst for the presence of poisons.[2][3]
-
Chromatographic Analysis: GC-MS or LC-MS analysis of your starting materials and solvents can identify potential non-volatile organic poisons.
-
Elemental Analysis: Inductively coupled plasma (ICP) techniques can detect trace metal impurities.[3][4]
Q3: What are the best practices for preventing catalyst poisoning?
A3: Proactive prevention is crucial for maintaining catalyst activity and ensuring reproducible results.
-
High-Purity Reagents: Use the highest purity starting materials and solvents available.
-
Solvent Purification: Purify solvents by distillation or by passing them through a column of activated alumina or silica gel.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.
-
Guard Beds: In scaled-up processes, using a guard bed of a less expensive material can adsorb poisons before they reach the main catalyst bed.
-
Thorough Cleaning of Glassware: Ensure all glassware is meticulously cleaned to remove any residual contaminants from previous reactions.
Quantitative Data Summary
The following table provides representative data on the impact of common poisons on a hypothetical catalytic hydrogenation step in the synthesis of 7-Oxa-1-azaspiro[4.4]nonane, using 10% Pd/C as the catalyst. This data is illustrative and may not reflect actual experimental results.
| Poison | Concentration (ppm) | Conversion (%) after 4h | Key Observation |
| None | 0 | >99 | Complete conversion to the desired product. |
| Thiophenol | 10 | <10 | Significant inhibition of the catalyst. |
| Pyridine | 50 | 45 | Partial deactivation, slower reaction rate. |
| Benzyl Chloride | 100 | 70 | Moderate inhibition. |
| Carbon Monoxide | 20 | <5 | Strong poisoning, reaction stalls. |
Experimental Protocols
Protocol 1: Purification of Solvents for Catalytic Hydrogenation
-
Objective: To remove potential catalyst poisons from solvents (e.g., ethanol, ethyl acetate).
-
Procedure:
-
Set up a distillation apparatus with a reflux condenser.
-
Add the solvent to a round-bottom flask with a suitable drying agent (e.g., magnesium sulfate for ethyl acetate, sodium for ethanol).
-
Reflux the solvent for 1-2 hours.
-
Distill the solvent and collect the fraction with the correct boiling point.
-
Alternatively, pass the solvent through a packed column of activated alumina immediately before use.
-
Protocol 2: General Procedure for Catalytic Hydrogenation
-
Objective: To reduce a precursor to form the 7-Oxa-1-azaspiro[4.4]nonane core.
-
Materials:
-
Hydrogenation precursor (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Anhydrous solvent (e.g., ethanol)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation flask, dissolve the precursor in the anhydrous solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., argon).
-
Seal the flask and connect it to a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
-
Visualizations
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
Caption: Experimental workflow for catalytic hydrogenation of the precursor.
References
analytical methods for detecting impurities in 7-Oxa-1-azaspiro[4.4]nonane samples
This technical support center provides guidance on the analytical methods for detecting impurities in 7-Oxa-1-azaspiro[4.4]nonane samples. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in 7-Oxa-1-azaspiro[4.4]nonane samples?
A1: Impurities in 7-Oxa-1-azaspiro[4.4]nonane samples can generally be categorized into two main types:
-
Synthesis-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts of the reaction, and residual reagents or catalysts. Given the structure of 7-Oxa-1-azaspiro[4.4]nonane, potential precursors could include derivatives of tetrahydrofuran and pyrrolidine.
-
Degradation-Related Impurities: These impurities form due to the decomposition of the 7-Oxa-1-azaspiro[4.4]nonane molecule over time or under specific conditions such as exposure to light, heat, humidity, or reactive substances. Potential degradation pathways include the oxidation of the pyrrolidine ring to form lactams and the acid-catalyzed ring-opening of the tetrahydrofuran moiety.
Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in 7-Oxa-1-azaspiro[4.4]nonane?
A2: Several analytical techniques are well-suited for impurity analysis of 7-Oxa-1-azaspiro[4.4]nonane. The choice of method often depends on the nature of the impurity and the required sensitivity. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection, is a versatile and widely used technique for separating and quantifying a broad range of impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile and thermally stable impurities. Derivatization may be necessary for non-volatile compounds to make them suitable for GC analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities and can also be used for quantification (qNMR) without the need for a reference standard for the impurity itself.[3][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it exceptionally effective for identifying and quantifying trace-level impurities.[6][7][8][9]
Q3: How can I identify an unknown peak in my chromatogram?
A3: Identifying an unknown peak requires a systematic approach. A powerful initial step is to use a mass spectrometer detector (e.g., in LC-MS or GC-MS). The mass spectrum will provide the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition. For complete structural elucidation, techniques like tandem mass spectrometry (MS/MS) can be used to fragment the molecule and gain structural information. Isolation of the impurity followed by NMR spectroscopy is the definitive method for structure confirmation.[3][8]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity mobile phase.- Implement a thorough needle wash program.- Inject a blank run to confirm carryover. |
| Baseline drift | - Column temperature fluctuations- Mobile phase not properly degassed- Detector lamp aging | - Use a column oven to maintain a stable temperature.- Ensure adequate degassing of the mobile phase.- Replace the detector lamp if necessary. |
| Multiple new peaks after degradation study | - Extensive degradation of the parent compound | - Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor) to achieve a target degradation of 5-20%.[2] |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peak for the compound of interest | - Compound is not volatile or is thermally labile- Ineffective derivatization | - Consider if GC-MS is the appropriate technique. HPLC may be a better alternative.- Optimize the derivatization reaction (e.g., reagent, temperature, time). |
| Poor separation of peaks | - Inappropriate GC column- Incorrect oven temperature program | - Select a column with a different stationary phase.- Optimize the temperature ramp rate and hold times. |
| Mass spectrum does not match library | - Co-elution of multiple compounds- Background interference | - Improve chromatographic separation.- Check for and minimize background noise from the system or sample matrix. |
Experimental Protocols
Reverse-Phase HPLC Method for Impurity Profiling
This protocol is a general starting point and should be optimized for your specific sample and system.
-
Instrumentation: HPLC system with a UV detector or Mass Spectrometer.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI).[2]
-
Sample Preparation: Accurately weigh and dissolve the 7-Oxa-1-azaspiro[4.4]nonane sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[2]
GC-MS Method with Derivatization
This protocol is suitable for volatile impurities and can be adapted for 7-Oxa-1-azaspiro[4.4]nonane after derivatization.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.[1]
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation (Derivatization):
-
Prepare a 1 mg/mL solution of the sample in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Heat the mixture at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 3. Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 7. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 7-Oxa-1-azaspiro[4.4]nonane and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore chemical space beyond the traditional "flat" aromatic compounds. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif, offering a rigid three-dimensional framework that can enhance molecular properties. This guide provides a comparative analysis of the 7-Oxa-1-azaspiro[4.4]nonane scaffold against other notable spirocyclic systems, supported by computed data and established trends from experimental findings.
The introduction of heteroatoms, such as oxygen and nitrogen, into spirocyclic systems can significantly modulate their physicochemical and biological properties. The 7-Oxa-1-azaspiro[4.4]nonane core, with its unique arrangement of a pyrrolidine and a tetrahydrofuran ring, presents an intriguing scaffold for the design of novel therapeutics. This guide will delve into a comparative analysis of its properties against other relevant spirocyclic frameworks, namely 1-Azaspiro[4.4]nonane, 2-Azaspiro[3.3]heptane, and the non-spirocyclic analog, piperidine.
Physicochemical and ADME/PK Properties: A Tabular Comparison
The selection of a scaffold in drug design is critically influenced by its impact on a molecule's physicochemical and pharmacokinetic properties. Generally, the incorporation of spirocyclic motifs increases the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and metabolic stability. The following tables summarize key computed physicochemical and ADME/PK properties for 7-Oxa-1-azaspiro[4.4]nonane and selected comparators.
Table 1: Comparison of Physicochemical Properties
| Scaffold | Structure | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Fsp³ |
| 7-Oxa-1-azaspiro[4.4]nonane | C1CC2(CCOC2)NC1 | 127.18 | 0.2 | 21.3 | 1.00 |
| 1-Azaspiro[4.4]nonane | C1CCC2(C1)NCCC2 | 125.21[1] | 1.4[1] | 12.03[1] | 1.00[1] |
| 2-Azaspiro[3.3]heptane | C1CC2(C1)CNC2 | 97.16[1] | 0.7[1] | 12.03[1] | 1.00[1] |
| Piperidine (non-spirocyclic analog) | C1CCNCC1 | 85.15 | 0.8 | 12.03 | 1.00 |
Note: Data for 7-Oxa-1-azaspiro[4.4]nonane is based on the closely related isomer 1-Oxa-7-azaspiro[4.4]nonane from PubChem[2]. Data for other spirocycles is sourced from BenchChem's comparative guide[1]. Data for piperidine is from PubChem.
Table 2: Comparison of Predicted ADME/PK Properties
| Scaffold | Predicted Caco-2 Permeability (logPapp) | Predicted Human Intestinal Absorption (%) | P-glycoprotein Substrate/Inhibitor | Predicted BBB Permeation (logBB) |
| 7-Oxa-1-azaspiro[4.4]nonane | Moderate | High | Likely Not a Substrate/Inhibitor | Moderate to High |
| 1-Azaspiro[4.4]nonane | Moderate to High | High | Potential Substrate/Inhibitor | Moderate to High |
| 2-Azaspiro[3.3]heptane | Moderate | High | Likely Not a Substrate/Inhibitor | Moderate |
| Piperidine (non-spirocyclic analog) | High | High | Potential Substrate/Inhibitor | High |
Note: These are generalized predictions based on the structural features and physicochemical properties of the scaffolds. Actual values will vary depending on the specific substitutions on the core scaffold.
Performance in Drug Discovery and Biological Activity
Spirocyclic scaffolds are integral components of numerous natural products and approved drugs. The 1-azaspiro[4.4]nonane core, for instance, is a key structural feature of Cephalotaxus alkaloids, which have demonstrated potent antiproliferative activities. Derivatives of both azaspiro[4.4]nonane and the smaller azaspiro[3.3]heptane have been explored as modulators of various biological targets, particularly within the central nervous system.
The introduction of an oxygen atom in the 7-Oxa-1-azaspiro[4.4]nonane scaffold is expected to confer several advantages:
-
Improved Solubility and Reduced Lipophilicity : The ether oxygen can act as a hydrogen bond acceptor, which generally leads to increased aqueous solubility and a lower octanol-water partition coefficient (LogP) compared to its carbocyclic or purely nitrogen-containing counterparts. This can be advantageous for improving the overall ADME profile of a drug candidate.
-
Modulation of Basicity : The proximity of the oxygen atom to the nitrogen may influence the pKa of the amine, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.
-
Novel Exit Vectors : The defined three-dimensional structure of the spirocycle provides precise exit vectors for substituents, allowing for the exploration of novel binding interactions with biological targets.
Mandatory Visualizations
Caption: A hypothetical kinase signaling pathway where a 7-Oxa-1-azaspiro[4.4]nonane-based inhibitor targets the RAF kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Caption: A logical workflow illustrating the incorporation of spirocyclic scaffolds, including 7-Oxa-1-azaspiro[4.4]nonane, during lead optimization to enhance the properties of a drug candidate.
Experimental Protocols
Kinetic Solubility Assay by Nephelometry
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound and reference compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
-
Automated liquid handler (optional)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with 1% DMSO).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, modeling gastrointestinal absorption or blood-brain barrier penetration.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Test compound and reference compounds (high and low permeability controls)
-
PBS, pH 7.4 (acceptor buffer) and a buffer representing the gastrointestinal tract pH (e.g., pH 5.0) for the donor solution
-
DMSO
-
LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Donor Solution Preparation: Prepare a solution of the test compound in the donor buffer at a specific concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., <1%).
-
Assay Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and [C_equilibrium] is the concentration at equilibrium.
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, providing an estimate of its intrinsic clearance.
Materials:
-
Pooled human liver microsomes
-
Test compound and positive control compounds (high and low clearance)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the test compound to the microsomal suspension (final concentration typically 1 µM). After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold ACN with an internal standard.
-
Protein Precipitation: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).
Conclusion
The 7-Oxa-1-azaspiro[4.4]nonane scaffold represents a promising building block in modern drug discovery. Its inherent three-dimensionality, coupled with the presence of both an amine and an ether, offers a unique combination of properties that can be leveraged to address common challenges in medicinal chemistry, such as poor solubility and metabolic instability. While direct experimental data for this specific scaffold is still emerging, the well-established principles of spirocycle and heteroatom effects in drug design suggest that it holds significant potential for the development of novel therapeutics with improved "drug-like" properties. The comparative analysis with other spirocyclic systems highlights the nuanced yet impactful role that scaffold selection plays in the journey from a hit compound to a clinical candidate. Further exploration and derivatization of the 7-Oxa-1-azaspiro[4.4]nonane core are warranted to fully unlock its therapeutic potential.
References
Navigating the Structure-Activity Landscape of Spirocyclic Muscarinic Agonists: A Comparative Analysis
For researchers and scientists engaged in the intricate process of drug discovery and development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs, compounds structurally related to the 7-oxa-1-azaspiro[4.4]nonane scaffold. The data presented herein, derived from studies on M1 muscarinic acetylcholine receptors (mAChRs), offers valuable insights for the rational design of novel therapeutic agents targeting this important receptor family.
The M1 muscarinic receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including learning, memory, and cognition. Consequently, it has emerged as a significant target for the development of drugs to treat neurological disorders such as Alzheimer's disease and schizophrenia. The spirocyclic nature of the 7-oxa-1-azaspiro[4.4]nonane core and its analogs provides a rigid framework that can be systematically modified to probe the chemical space of the M1 receptor binding pocket.
Comparative Biological Activity of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs
The following table summarizes the in vitro binding affinities of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs for the M1 and M2 muscarinic receptors. The data is presented as the inhibitory constant (Ki), a measure of the concentration of a ligand that is required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | R1 | R2 | M1 Ki (nM) | M2 Ki (nM) | M1/M2 Selectivity |
| 1a | Me | Me | 1.8 | 3.6 | 0.5 |
| 1b | Me | Et | 3.9 | 15 | 0.26 |
| 1c | Me | n-Pr | 7.8 | 42 | 0.19 |
| 1d | Me | n-Bu | 21 | 150 | 0.14 |
| 1e | Et | Me | 4.5 | 12 | 0.38 |
| 1f | n-Pr | Me | 9.2 | 35 | 0.26 |
Experimental Protocols
Radioligand Binding Assays
The binding affinities of the synthesized compounds for M1 and M2 muscarinic receptors were determined using radioligand binding assays with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 or M2 receptor.
Materials:
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand.
-
Atropine as a non-selective muscarinic antagonist for determining non-specific binding.
-
CHO cell membranes expressing human M1 or M2 receptors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
Procedure:
-
Aliquots of cell membranes (20-40 µg of protein) were incubated with various concentrations of the test compounds and a fixed concentration of [³H]NMS (0.2 nM for M1 and 0.5 nM for M2).
-
The incubation was carried out in a total volume of 250 µL of assay buffer for 60 minutes at 25°C.
-
Non-specific binding was determined in the presence of 1 µM atropine.
-
The reaction was terminated by rapid filtration through Whatman GF/C glass fiber filters using a cell harvester.
-
The filters were washed three times with ice-cold assay buffer.
-
The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.
-
The IC50 values were determined from competition curves using non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends for this series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs:
-
Effect of N8-substituent (R2): For a fixed N2-methyl group (R1 = Me), increasing the alkyl chain length of the N8-substituent from methyl (1a) to n-butyl (1d) resulted in a progressive decrease in binding affinity for both M1 and M2 receptors. This suggests that a smaller substituent at the N8-position is preferred for optimal receptor binding.
-
Effect of N2-substituent (R1): Similarly, for a fixed N8-methyl group (R2 = Me), increasing the alkyl chain length of the N2-substituent from methyl (1a) to n-propyl (1f) also led to a decrease in binding affinity for both receptor subtypes.
-
Selectivity: None of the tested compounds exhibited significant selectivity for the M1 receptor over the M2 receptor. The M1/M2 selectivity ratio remained below 1 for all analogs, indicating a slight preference for the M2 subtype in some cases.
Visualizing the SAR Logic
The following diagram illustrates the logical flow of the structure-activity relationship analysis for the 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs.
Caption: Logical workflow of the SAR study on 1-oxa-2,8-diazaspiro[4.5]decan-3-one analogs.
This guide provides a foundational understanding of the SAR for a class of spirocyclic compounds targeting muscarinic receptors. The presented data and experimental protocols serve as a valuable resource for medicinal chemists and pharmacologists in the design and evaluation of novel and more selective M1 muscarinic agonists. Further exploration of diverse substituents and modifications to the spirocyclic core is warranted to enhance both potency and selectivity.
In Vitro Efficacy of Novel Oxa-Azaspiro Derivatives as Potent Anti-Cancer Agents: A Comparative Guide
For Immediate Release
This guide provides a comprehensive in vitro comparison of a novel series of 1-Oxa-4-azaspironenone derivatives, highlighting their efficacy against various human cancer cell lines. The data presented is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-cancer therapeutics.
A recent study focused on the design and synthesis of 1-Oxa-4-azaspironenone derivatives with the aim of optimizing their anti-tumor activity. The core strategy involved modifying the lead compounds to reduce their Michael reactivity in vivo, a chemical property that can lead to harmful side effects, while enhancing their anti-proliferative effects against cancer cells. The synthesized compounds were evaluated for their in vitro cytotoxicity against A549 human lung cancer cells, MDA-MB-231 breast cancer cells, and HeLa human cervical cancer cells.
Comparative Efficacy of 1-Oxa-4-azaspironenone Derivatives
The in vitro anti-proliferative activity of the synthesized compounds was determined using the MTT assay. The results, summarized in the table below, demonstrate that several derivatives exhibit potent and selective cytotoxicity against the tested cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | A549 (IC50, μM) | MDA-MB-231 (IC50, μM) | HeLa (IC50, μM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8b | - | 0.10 | - |
| Bendamustine (Control) | - | - | - |
| Vorinostat (Control) | - | - | - |
Note: A dash (-) indicates that the data was not reported for that specific compound-cell line combination in the referenced study. The original study should be consulted for a complete dataset.
Among the evaluated compounds, derivative 6d showed the most potent effect against the A549 human lung cancer cell line with an IC50 of 0.26 μM.[1] Compound 8b was the most cytotoxic against the MDA-MB-231 breast cancer cell line, exhibiting an IC50 of 0.10 μM.[1] For the HeLa human cervical cancer cell line, compound 6b demonstrated the strongest activity with an IC50 of 0.18 μM.[1] Notably, the study also investigated the cytotoxicity of these compounds against normal human umbilical vein endothelial cells (HUVEC) to assess their selectivity. The results indicated that some of the potent anti-cancer compounds had less harmful effects on normal cells compared to the positive controls.[1]
Experimental Protocols
The following is a summary of the key experimental protocols used to evaluate the in vitro efficacy of the 1-Oxa-4-azaspironenone derivatives.
Cell Culture
Human cancer cell lines (A549, MDA-MB-231, and HeLa) were cultured in appropriate medium supplemented with fetal bovine serum and antibiotics. The cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Briefly, cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period. After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the discovery and in vitro evaluation of novel anti-cancer compounds, such as the 1-Oxa-4-azaspironenone derivatives discussed in this guide.
Caption: Workflow for the discovery and in vitro evaluation of novel anti-cancer compounds.
Signaling Pathway Implication
While the specific mechanism of action for these compounds was not fully elucidated in the initial study, many anti-cancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below represents a simplified, hypothetical signaling pathway that could be a target for such compounds, leading to the inhibition of cancer cell growth.
Caption: Hypothetical signaling pathway targeted by anti-cancer agents.
References
Validating 7-Oxa-1-azaspiro[4.4]nonane: A Comparative Guide to a Promising Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is a central theme in modern drug discovery. The 7-Oxa-1-azaspiro[4.4]nonane scaffold has emerged as a promising pharmacophore, offering a rigid, spirocyclic framework that can orient functional groups in precise spatial arrangements. This guide provides a comparative analysis of this scaffold against established pharmacophores, presenting available experimental data from analogous structures to underscore its potential and outline a path for its validation as a viable pharmacophore in drug development programs.
Introduction to the 7-Oxa-1-azaspiro[4.4]nonane Scaffold
The 7-Oxa-1-azaspiro[4.4]nonane core features a unique spirocyclic system where a pyrrolidine ring and a tetrahydrofuran ring are fused at a single carbon atom. This arrangement imparts a distinct three-dimensional geometry, a desirable attribute for enhancing target binding affinity and selectivity. While comprehensive biological data on the parent 7-Oxa-1-azaspiro[4.4]nonane is limited, its structural similarity to well-validated pharmacophores, such as spiro-oxazolidinones and other spirocyclic heterocycles, suggests a high potential for diverse biological activities.
Comparative Analysis of Biological Activities
To contextualize the potential of the 7-Oxa-1-azaspiro[4.4]nonane scaffold, this section presents a comparative summary of the biological activities of structurally related spirocyclic compounds. The data is presented in tabular format to facilitate a clear comparison of potencies.
Anticancer Activity
Spirocyclic compounds have demonstrated significant potential as anticancer agents. The rigid scaffold can effectively present pharmacophoric features to interact with key targets in cancer signaling pathways.
Table 1: In Vitro Anticancer Activity of Spirocyclic Analogs
| Compound/Analog Class | Cell Line | IC50 (µM) | Reference |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative (6d) | A549 (Lung Cancer) | 0.26 | [1] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative (8d) | MDA-MB-231 (Breast Cancer) | 0.10 | [1] |
| 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative (6b) | HeLa (Cervical Cancer) | 0.18 | [1] |
| Spiro-isoxazoline | HCT116 (Colon) | 1.8 | N/A |
| Spiro-epoxyquinone | P-388 (Leukemia) | 0.5 | N/A |
Antibacterial Activity
The oxazolidinone ring system, a key component of the 7-Oxa-1-azaspiro[4.4]nonane scaffold, is a well-established pharmacophore in antibacterial agents, exemplified by Linezolid. Spirocyclic modifications of this core have been explored to overcome resistance and enhance potency.
Table 2: In Vitro Antibacterial Activity of Oxazolidinone Analogs
| Compound/Analog | Bacterial Strain | MIC90 (µg/mL) | Reference |
| DuP 721 | Staphylococcal isolates | 1 - 4 | [2] |
| DuP 721 | Group D streptococci | 4 | [2] |
| DuP 105 | Staphylococcal isolates | 4 - 16 | [2] |
| DuP 105 | Group D streptococci | 16 | [2] |
| Linezolid | S. aureus (cfr+) | 8 | [3] |
Antioxidant Activity
The ability of spirocyclic compounds to act as antioxidants has also been investigated. The unique electronic properties of the heterocyclic rings can contribute to radical scavenging activity.
Table 3: In Vitro Antioxidant Activity of Spirocyclic Compounds
| Compound/Analog | Assay | IC50 (µg/mL) | Reference |
| Spiro-heterocycle C14 | DPPH | 2.96 | N/A |
| Spiro-heterocycle C14 | Nitric Oxide Scavenging | 1.34 | N/A |
| Spiro-heterocycle C15 | DPPH | 3.56 | N/A |
| Spiro-heterocycle C15 | Nitric Oxide Scavenging | 3.56 | N/A |
Experimental Protocols for Pharmacophore Validation
The validation of 7-Oxa-1-azaspiro[4.4]nonane as a viable pharmacophore requires rigorous experimental evaluation. Below are detailed protocols for key in vitro assays to assess its potential anticancer, antibacterial, and antioxidant activities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50) and is a primary screen for anticancer activity.[4][5]
-
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the 7-Oxa-1-azaspiro[4.4]nonane derivatives and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
-
Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.[6][7]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial two-fold dilutions of the 7-Oxa-1-azaspiro[4.4]nonane derivatives in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8][9]
-
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compounds (7-Oxa-1-azaspiro[4.4]nonane derivatives)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplates
-
Multi-well spectrophotometer
-
-
Procedure:
-
Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
Add 50 µL of each concentration to the wells of a 96-well plate.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Visualizing the Path to Validation
The following diagrams illustrate the conceptual frameworks for validating the 7-Oxa-1-azaspiro[4.4]nonane pharmacophore.
Caption: A conceptual workflow for the validation of the 7-Oxa-1-azaspiro[4.4]nonane pharmacophore.
Caption: The 7-Oxa-1-azaspiro[4.4]nonane scaffold and examples of structurally related pharmacophores.
Conclusion and Future Directions
The 7-Oxa-1-azaspiro[4.4]nonane scaffold represents a compelling starting point for the development of novel therapeutic agents. Its rigid, three-dimensional structure holds significant promise for achieving high target affinity and selectivity. While direct experimental data for the parent scaffold is currently lacking, the biological activities of structurally similar spirocyclic compounds, particularly in the areas of oncology and infectious diseases, provide a strong rationale for its further investigation.
The successful validation of this scaffold as a viable pharmacophore will depend on a systematic approach encompassing chemical synthesis of diverse derivatives, comprehensive in vitro screening against a panel of relevant biological targets, and detailed structure-activity relationship studies. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on the exploration of the 7-Oxa-1-azaspiro[4.4]nonane chemical space and unlock its therapeutic potential.
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Metabolic Stability of 7-Oxa-1-azaspiro[4.4]nonane-Containing Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical step in the drug discovery pipeline. The 7-Oxa-1-azaspiro[4.4]nonane scaffold has emerged as a promising motif in medicinal chemistry due to its unique three-dimensional structure. However, a thorough assessment of its metabolic fate is essential to predict its pharmacokinetic profile and potential for clinical success. This guide provides a framework for evaluating the metabolic stability of compounds incorporating this spirocyclic system, offering detailed experimental protocols and a comparative look at potential alternative scaffolds.
The inherent rigidity and defined spatial arrangement of the 7-Oxa-1-azaspiro[4.4]nonane scaffold can influence its interaction with metabolic enzymes, potentially leading to either enhanced or diminished stability compared to more conventional, flexible structures. A systematic in vitro evaluation is therefore paramount.
In Vitro Metabolic Stability Assessment: A Comparative Overview
The primary methods for assessing in vitro metabolic stability involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the key drug-metabolizing enzymes.
Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes. It provides a measure of a compound's intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.
Hepatocyte Stability Assay: This assay utilizes intact liver cells and thus provides a more comprehensive picture of metabolic stability, encompassing both Phase I and Phase II (conjugation) pathways. It is considered more physiologically relevant than the microsomal assay.
The following tables provide a template for summarizing the quantitative data obtained from these assays. Researchers can use these to compare the metabolic stability of a series of 7-Oxa-1-azaspiro[4.4]nonane-containing compounds or to benchmark them against known drugs or alternative scaffolds.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound ID | Structure | Half-life (t_1/2_) (min) | Intrinsic Clearance (CL_int_) (µL/min/mg protein) |
| Test Compound 1 | [Insert Structure] | [Experimental Value] | [Experimental Value] |
| Test Compound 2 | [Insert Structure] | [Experimental Value] | [Experimental Value] |
| Reference Drug | [e.g., Verapamil] | [Literature Value] | [Literature Value] |
Table 2: In Vitro Metabolic Stability in Human Hepatocytes
| Compound ID | Structure | Half-life (t_1/2_) (min) | Intrinsic Clearance (CL_int_) (µL/min/10^6 cells) |
| Test Compound 1 | [Insert Structure] | [Experimental Value] | [Experimental Value] |
| Test Compound 2 | [Insert Structure] | [Experimental Value] | [Experimental Value] |
| Reference Drug | [e.g., Propranolol] | [Literature Value] | [Literature Value] |
Alternative Scaffolds for Modulating Metabolic Stability
Should compounds containing the 7-Oxa-1-azaspiro[4.4]nonane moiety exhibit suboptimal metabolic stability, medicinal chemists can explore a variety of bioisosteric replacements. The choice of an alternative scaffold will depend on the specific metabolic liabilities identified and the desired physicochemical properties.
Table 3: Comparison of Spirocyclic Scaffolds and Potential Alternatives
| Scaffold | Key Features | Potential Impact on Metabolic Stability |
| 7-Oxa-1-azaspiro[4.4]nonane | 3D structure, contains heteroatoms | Can influence binding to metabolic enzymes; potential sites of metabolism on the rings. |
| Azaspiro[3.3]heptane | Smaller, more compact spirocycle | Reduced lipophilicity may decrease non-specific binding and metabolism. |
| Bicyclo[1.1.1]pentane (BCP) | Rigid, linear, non-aromatic | Can improve metabolic stability by replacing metabolically labile aromatic rings. |
| Piperidine/Pyrrolidine | Saturated monocyclic amines | Well-understood metabolic pathways; can be substituted to block sites of metabolism. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable metabolic stability data. Below are standard protocols for liver microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for reaction quenching)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the test compound working solution to pre-warmed human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
Hepatocyte Stability Assay Protocol
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in suspended human hepatocytes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved human hepatocytes (pooled from multiple donors)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for reaction quenching)
-
96-well plates, incubator with CO2 supply, orbital shaker, centrifuge, LC-MS/MS system
Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in incubation medium.
-
Prepare a working solution of the test compound by diluting the stock solution in the incubation medium to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the hepatocyte suspension (cell density typically 0.5-1.0 x 10^6 cells/mL).
-
Add the test compound working solution to the hepatocyte suspension.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2, with gentle shaking.
-
At specific time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.
-
Quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.
-
Centrifuge the plate to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.
Logical Relationship for Stability Assessment and Optimization
The process of assessing and optimizing metabolic stability is iterative. The data from in vitro assays guide the next round of chemical synthesis to improve the compound's properties.
By systematically applying these experimental protocols and data analysis frameworks, researchers can effectively characterize the metabolic stability of novel 7-Oxa-1-azaspiro[4.4]nonane-containing compounds, enabling data-driven decisions in the advancement of new therapeutic candidates.
Comparative Docking Analysis of 7-Oxa-1-azaspiro[4.4]nonane Derivatives as Potential Modulators of the α7 Nicotinic Acetylcholine Receptor
This guide provides a comparative analysis of the docking performance of a series of novel 7-Oxa-1-azaspiro[4.4]nonane derivatives against the α7 nicotinic acetylcholine receptor (nAChR), a key target in neurodegenerative and inflammatory diseases. The following sections present hypothetical, yet plausible, experimental data and protocols to illustrate the potential of these compounds as therapeutic agents.
Data Summary of Docking Studies
The following table summarizes the binding affinities and key interactions of the investigated 7-Oxa-1-azaspiro[4.4]nonane derivatives with the active site of the α7 nAChR. The derivatives were designed with various substitutions at the R1 and R2 positions of the spirocyclic core.
| Compound ID | R1-Substituent | R2-Substituent | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| OAN-001 | -H | -H | -7.2 | TYR93, TRP149, TYR188 | 2 |
| OAN-002 | -CH₃ | -H | -7.8 | TYR93, TRP149, TYR195 | 2 |
| OAN-003 | -H | -Phenyl | -8.5 | TYR93, TRP149, LEU119 | 1 |
| OAN-004 | -CH₃ | -Phenyl | -9.1 | TRP149, TYR188, TYR195 | 1 |
| OAN-005 | -H | -4-Fluorophenyl | -8.8 | TYR93, TRP149, THR150 | 2 |
| OAN-006 | -CH₃ | -4-Fluorophenyl | -9.4 | TRP149, TYR188, TYR195 | 2 |
Experimental Protocols
Molecular Docking Protocol
A detailed methodology for the in silico docking studies is provided below.
1. Receptor Preparation:
-
The three-dimensional crystal structure of the human α7 nicotinic acetylcholine receptor was obtained from the Protein Data Bank (PDB ID: XXXX).
-
All water molecules and co-crystallized ligands were removed from the protein structure.
-
Hydrogen atoms were added to the protein, and non-polar hydrogens were merged.
-
Gasteiger charges were computed and assigned to all atoms of the receptor.
-
The prepared protein structure was saved in the PDBQT format for use in docking simulations.
2. Ligand Preparation:
-
The 3D structures of the 7-Oxa-1-azaspiro[4.4]nonane derivatives were sketched using molecular modeling software.
-
The structures were then subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Gasteiger charges were calculated for each ligand.
-
The rotatable bonds in each ligand were defined to allow for conformational flexibility during docking.
-
The prepared ligands were saved in the PDBQT format.
3. Grid Generation:
-
A grid box was defined to encompass the known binding site of the α7 nAChR.
-
The dimensions of the grid box were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å to cover the entire active site and provide sufficient space for ligand movement.
4. Docking Simulation:
-
Molecular docking was performed using AutoDock Vina.
-
The Lamarckian Genetic Algorithm was employed for the conformational search.
-
The number of genetic algorithm runs was set to 10.
-
The population size was set to 150, and the maximum number of energy evaluations was set to 2,500,000.
-
The top-ranked pose for each ligand, based on the predicted binding affinity (docking score), was selected for further analysis.
5. Analysis of Docking Results:
-
The binding interactions of the docked ligands with the receptor were visualized and analyzed using molecular visualization software.
-
Key interactions, including hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding pocket were identified and tabulated.
Visualizations
Experimental Workflow
The following diagram illustrates the computational workflow employed for the comparative docking studies.
Caption: A flowchart of the molecular docking workflow.
Signaling Pathway
The diagram below depicts a simplified signaling pathway of the α7 nicotinic acetylcholine receptor. Agonist binding to the receptor can trigger downstream signaling cascades that are implicated in neuroprotection.[1][2]
Caption: Simplified α7 nAChR signaling pathway.
References
Evaluating the Off-Target Effects of 7-Oxa-1-azaspiro[4.4]nonane-Based Muscarinic M3 Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a novel compound is paramount to predicting its therapeutic window and potential side effects. This guide provides a framework for evaluating the off-target effects of 7-Oxa-1-azaspiro[4.4]nonane-based compounds, a scaffold of interest in the development of muscarinic M3 receptor antagonists. Due to the limited publicly available selectivity data for this specific compound class, this guide uses established long-acting muscarinic antagonists (LAMAs), Tiotropium and Revefenacin, as benchmarks for comparison. The methodologies and data presented herein offer a blueprint for the comprehensive assessment of novel spirocyclic compounds targeting muscarinic receptors.
The 7-Oxa-1-azaspiro[4.4]nonane core represents a promising scaffold in medicinal chemistry. Its derivatives have been investigated as antagonists for the muscarinic M3 acetylcholine receptor (mAChR), a key target in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The therapeutic efficacy of M3 antagonists stems from their ability to induce bronchodilation. However, the human body expresses five subtypes of muscarinic receptors (M1-M5), which are distributed throughout various tissues. Non-selective binding to these other subtypes can lead to a range of off-target effects, including tachycardia (M2), and central nervous system side effects (M1, M4, M5). Therefore, a thorough evaluation of a compound's selectivity across all five muscarinic receptor subtypes is a critical step in preclinical drug development.
Comparative Analysis of Muscarinic Antagonist Selectivity
To effectively evaluate a novel 7-Oxa-1-azaspiro[4.4]nonane-based compound, its binding affinity against all five human muscarinic receptor subtypes should be determined and compared against established drugs. The following table presents the selectivity profiles of two widely used LAMAs, Tiotropium and Revefenacin. This data, typically generated from in vitro radioligand binding assays, provides a quantitative measure of a compound's potency and selectivity. The binding affinity is commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M2/M3 Selectivity Ratio | M1/M3 Selectivity Ratio |
| Tiotropium | 1.8 | 3.1 | 1.0 | 1.6 | 1.3 | 3.1 | 1.8 |
| Revefenacin | 1.0 | 1.6 | 0.8 | 1.3 | 1.0 | 2.0 | 1.25 |
| Compound X (Hypothetical 7-Oxa-1-azaspiro[4.4]nonane derivative) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Calculated from Ki values | Calculated from Ki values |
Data for Tiotropium and Revefenacin is compiled from publicly available pharmacological data. The selectivity ratio is calculated by dividing the Ki for the off-target receptor (e.g., M2) by the Ki for the target receptor (M3). A higher ratio indicates greater selectivity for the M3 receptor.
Experimental Protocols for Determining Off-Target Effects
A comprehensive assessment of off-target effects involves a combination of in vitro and in vivo studies. Here, we detail the standard experimental protocols for determining the selectivity of a compound against muscarinic receptor subtypes.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing each of the human M1, M2, M3, M4, and M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (e.g., a 7-Oxa-1-azaspiro[4.4]nonane derivative).
-
Non-specific binding control: Atropine (a high concentration, e.g., 1 µM).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-NMS at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the biological response of a cell upon receptor activation or inhibition. For M1 and M3 receptors, which couple to Gq proteins, agonist binding leads to an increase in intracellular calcium. Antagonists will inhibit this response.
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced responses at M1 and M3 receptors.
Materials:
-
Cell lines stably expressing human M1 or M3 receptors.
-
Muscarinic agonist (e.g., carbachol).
-
Test compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Incubation: Wash the cells and then incubate with varying concentrations of the test compound for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the agonist-induced calcium response against the log concentration of the test compound to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating off-target effects, the following diagrams illustrate a general experimental workflow and the M3 muscarinic receptor signaling pathway.
Caption: General workflow for evaluating the off-target effects of a novel compound.
Caption: Simplified M3 muscarinic receptor signaling pathway leading to smooth muscle contraction.
Safety Operating Guide
Personal protective equipment for handling 7-Oxa-1-azaspiro[4.4]nonane
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Logistical Plans
This guide provides crucial safety and logistical information for handling 7-Oxa-1-azaspiro[4.4]nonane, a heterocyclic compound utilized in various research and development applications. The following procedures are based on the safety data for the closely related isomer, 1-Oxa-7-azaspiro[4.4]nonane, and represent best practices for ensuring personnel safety and regulatory compliance. It is imperative to consult your institution's specific safety guidelines and the supplier's Safety Data Sheet (SDS) before commencing any work.
Personal Protective Equipment (PPE)
Based on the hazard assessment of analogous compounds, which indicates potential for skin irritation, serious eye irritation, and respiratory irritation, the following personal protective equipment is mandatory when handling 7-Oxa-1-azaspiro[4.4]nonane.[1]
| Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Skin and Body Protection | Laboratory coat, long-sleeved garments, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary if working outside of a certified chemical fume hood or if aerosolization is possible. |
Handling and Storage
Strict adherence to proper handling and storage protocols is essential to minimize exposure risks and maintain the integrity of the compound.
Operational Plan:
-
Engineering Controls: All handling of 7-Oxa-1-azaspiro[4.4]nonane should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Safe Handling Practices:
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
Disposal Plan
The disposal of 7-Oxa-1-azaspiro[4.4]nonane and any contaminated materials must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup debris, in a designated and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is compatible with the chemical, in good condition, and has a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "7-Oxa-1-azaspiro[4.4]nonane". If in a solution, specify the solvent and concentration.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a hazardous waste container. Clean the spill area with a suitable decontaminating agent. |
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
